Saframycin F
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92569-03-4 |
|---|---|
Molecular Formula |
C29H30N4O9 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
N-[(12-cyano-16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide |
InChI |
InChI=1S/C29H30N4O9/c1-10-22(35)13-7-14-20-18-19(23(36)11(2)28(42-6)26(18)39)24(37)21(32(20)4)15(8-30)33(14)16(9-31-29(40)12(3)34)17(13)25(38)27(10)41-5/h14-16,20-21,36,39H,7,9H2,1-6H3,(H,31,40) |
InChI Key |
WDQZQIAZHSHOFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2=O)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |
Synonyms |
21-cyanosaframycin D saframycin F |
Origin of Product |
United States |
Foundational & Exploratory
Core Biosynthetic Machinery: A Non-Ribosomal Peptide Synthetase (NRPS) System
An In-depth Technical Guide to the Saframycin F Biosynthesis Pathway in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the proposed biosynthetic pathway of this compound, a potent antitumor antibiotic produced by Streptomyces species. Drawing heavily on the well-characterized biosynthesis of the closely related Saframycin A, this document outlines the key enzymatic steps, the genetic basis for its production, and detailed experimental protocols relevant to its study and potential future applications in drug development.
The backbone of this compound is assembled by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) system. This enzymatic assembly line is responsible for the selection, activation, and condensation of the amino acid precursors. The core structure is derived from two molecules of a modified L-tyrosine, L-alanine, and glycine.[1][2][3][4]
The biosynthetic gene cluster for the related Saframycin A from Streptomyces lavendulae has been identified and spans approximately 62 kb, containing 30 open reading frames (ORFs) that encode the NRPS machinery, tailoring enzymes, regulatory proteins, and resistance mechanisms.[5] It is highly probable that the this compound biosynthetic gene cluster is structurally and functionally very similar.
The NRPS system is comprised of several modules, each responsible for the incorporation of a specific amino acid. Key domains within these modules include:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids attached to adjacent T domains.
-
Reductase (R) domain: A terminal domain that likely releases the fully assembled peptide aldehyde from the NRPS.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be dissected into three main stages: precursor biosynthesis, core assembly on the NRPS, and post-NRPS tailoring modifications.
Precursor Biosynthesis: The Formation of 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr)
The two unusual tyrosine-derived units in the saframycin core are synthesized from L-tyrosine through a series of enzymatic modifications. The following enzymes, encoded within the saframycin biosynthetic gene cluster, are proposed to catalyze these transformations:
-
SfmD: A hydroxylase that likely catalyzes the hydroxylation of the aromatic ring of L-tyrosine.[2]
-
SfmM2 (SacF homolog): A C-methyltransferase responsible for the methylation of the tyrosine ring.[2]
-
SfmM3 (SacG homolog): An O-methyltransferase that methylates a hydroxyl group on the tyrosine ring.[2]
These enzymatic steps result in the formation of 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), the key building block for the saframycin core.[2]
Core Assembly via the NRPS Machinery
The assembly of the tetrapeptide backbone is catalyzed by the multi-modular NRPS enzymes SfmA, SfmB, and SfmC. The proposed sequence of events is as follows:
-
Initiation: The first module of the NRPS (likely on SfmA) adenylates and tethers L-alanine.
-
Elongation: The subsequent modules adenylate and tether glycine and two molecules of 3h5mOmTyr. The condensation domains catalyze the formation of the peptide bonds, elongating the peptide chain while it remains attached to the NRPS.
-
Release: The final reductase (R) domain releases the linear tetrapeptide aldehyde from the NRPS complex.
Post-NRPS Tailoring: The Path to this compound
Following release from the NRPS, the linear peptide undergoes a series of tailoring reactions to yield the final this compound structure. These modifications include cyclization, oxidation, and additional methylations. Based on the structural differences between Saframycin A and this compound, the key distinguishing step is the final modification at the C-21 position.
-
Cyclization: The linear peptide undergoes intramolecular cyclizations to form the characteristic pentacyclic core of the saframycins.
-
Oxidation: A series of oxidation reactions, likely catalyzed by FAD-dependent monooxygenases and other oxidoreductases encoded in the gene cluster (e.g., SfmO1-O6), form the quinone moieties.
-
Final Tailoring to this compound: this compound is characterized by a hydroxyl group at the C-21 position. This is in contrast to Saframycin A, which possesses a cyano group at this position. It is proposed that an intermediate, Saframycin S (which has a hydroxyl at C-21), is a precursor to Saframycin A. Therefore, the biosynthesis of this compound likely concludes with the formation of this hydroxylated intermediate, without the subsequent cyanation step required for Saframycin A. The enzyme responsible for this final hydroxylation is likely one of the P450 monooxygenases or other oxidases in the gene cluster.
Below is a Graphviz diagram illustrating the proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Key Enzymes in this compound Biosynthesis
The following table summarizes the proposed functions of the key enzymes involved in this compound biosynthesis, based on the Saframycin A gene cluster from S. lavendulae.[5]
| Gene | Proposed Function | Enzyme Class |
| sfmA | NRPS module for L-alanine incorporation | Non-Ribosomal Peptide Synthetase |
| sfmB | NRPS module for glycine incorporation | Non-Ribosomal Peptide Synthetase |
| sfmC | NRPS module for 3h5mOmTyr incorporation | Non-Ribosomal Peptide Synthetase |
| sfmD | Hydroxylation of L-tyrosine | Hydroxylase |
| sfmM2 | C-methylation of the tyrosine ring | Methyltransferase |
| sfmM3 | O-methylation of the tyrosine ring | Methyltransferase |
| sfmO1-O6 | Post-NRPS oxidative tailoring reactions | Oxidoreductases/Monooxygenases |
| sfmR1-R3 | Transcriptional regulation of the gene cluster | Regulatory Proteins |
| sfmE, sfmF | MbtH-like proteins, role in NRPS function | Accessory Proteins |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Cultivation of Streptomyces lavendulae and Production of Saframycins
Objective: To cultivate S. lavendulae for the production of saframycins.
Materials:
-
Streptomyces lavendulae strain
-
YSA medium (per liter: 10 g soluble starch, 2 g yeast extract, 1 g K2HPO4, 1 g MgSO4·7H2O, 1 g NaCl, 2 g CaCO3, 15 g agar)
-
Seed culture medium (per liter: 10 g glucose, 10 g soluble starch, 5 g yeast extract, 5 g peptone, 3 g beef extract, 2 g CaCO3)
-
Production medium (per liter: 30 g soluble starch, 10 g glucose, 15 g soybean meal, 2 g yeast extract, 2 g NaCl, 4 g CaCO3)
-
Shaker incubator
-
Centrifuge
Procedure:
-
Streak S. lavendulae on YSA plates and incubate at 28°C for 5-7 days until sporulation.
-
Inoculate a 250 mL flask containing 50 mL of seed culture medium with a loopful of spores.
-
Incubate the seed culture at 28°C with shaking at 220 rpm for 48 hours.
-
Inoculate a 1 L flask containing 200 mL of production medium with 10 mL of the seed culture.
-
Incubate the production culture at 28°C with shaking at 220 rpm for 7-10 days.
-
Harvest the culture by centrifugation at 8,000 x g for 15 minutes. The supernatant and mycelium can be extracted separately for saframycin analysis.
Markerless Gene Deletion in Streptomyces lavendulae
Objective: To create a targeted gene deletion mutant to investigate gene function. This protocol is based on a standard method for markerless gene deletion in Streptomyces.[6]
Materials:
-
S. lavendulae wild-type strain
-
E. coli ET12567/pUZ8002 donor strain
-
Suicide vector (e.g., pSUC01 containing a counter-selection marker)
-
Primers for amplifying upstream and downstream homology arms of the target gene
-
Restriction enzymes and T4 DNA ligase
-
Appropriate antibiotics for selection
-
ISP4 medium for conjugation
Procedure:
-
Construct the knockout vector:
-
Amplify the upstream and downstream homology arms (approx. 1.5-2 kb each) of the target gene from S. lavendulae genomic DNA.
-
Clone these arms into the suicide vector, flanking the counter-selection cassette.
-
-
Conjugation:
-
Transform the knockout vector into the E. coli donor strain.
-
Grow the donor strain and S. lavendulae to mid-log phase.
-
Mix the donor and recipient cells and plate on ISP4 medium. Incubate at 30°C for 16-20 hours.
-
Overlay the plates with appropriate antibiotics to select for exconjugants.
-
-
Selection of Mutants:
-
Select for single-crossover mutants based on antibiotic resistance.
-
Culture the single-crossover mutants in non-selective medium to allow for the second crossover event.
-
Plate the culture on a medium containing the counter-selection agent to select for double-crossover mutants.
-
-
Verification:
-
Confirm the gene deletion in the putative mutants by PCR and Southern blotting.
-
Below is a Graphviz diagram illustrating the workflow for markerless gene deletion.
Caption: Workflow for markerless gene deletion in Streptomyces.
Heterologous Expression and Purification of a Saframycin Biosynthesis Enzyme
Objective: To produce and purify a specific enzyme from the saframycin pathway for in vitro characterization.
Materials:
-
Expression vector (e.g., pET series for E. coli)
-
E. coli expression host (e.g., BL21(DE3))
-
Primers for amplifying the gene of interest
-
Restriction enzymes and T4 DNA ligase
-
LB medium and IPTG
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Clone the gene of interest into the expression vector with a His-tag.
-
Transform the expression plasmid into the E. coli host.
-
Grow a 1 L culture of the transformed E. coli at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.1-1 mM IPTG and incubate at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
In Vitro NRPS Adenylation Domain Assay
Objective: To determine the amino acid substrate specificity of an NRPS adenylation domain.
Materials:
-
Purified A-domain-containing protein
-
ATP, various amino acids, and pyrophosphate
-
Radioactive [³²P]pyrophosphate
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Charcoal solution
-
Scintillation counter
Procedure:
-
Set up a reaction mixture containing the reaction buffer, ATP, MgCl₂, the purified enzyme, and the amino acid to be tested.
-
Initiate the reaction by adding [³²P]pyrophosphate.
-
Incubate the reaction at 30°C for a specific time course.
-
Stop the reaction by adding the charcoal solution, which binds the ATP.
-
Pellet the charcoal by centrifugation and wash to remove unincorporated [³²P]pyrophosphate.
-
Measure the radioactivity of the charcoal pellet using a scintillation counter. The amount of radioactivity is proportional to the A-domain activity with the tested amino acid.
Analytical Methods for Saframycin Detection and Quantification
Objective: To separate and quantify saframycin analogues from culture extracts.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
Procedure:
-
Extraction: Extract the saframycins from the culture broth and/or mycelium using an organic solvent like ethyl acetate or methanol.
-
Concentration: Evaporate the solvent and redissolve the extract in a small volume of the initial mobile phase.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Run a linear gradient from, for example, 20% to 80% acetonitrile over 30 minutes.
-
Monitor the elution profile at a wavelength of 270 nm.[5]
-
-
Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified standard.
-
Identification: Confirm the identity of the peaks by mass spectrometry (LC-MS).
This technical guide provides a comprehensive framework for understanding and investigating the biosynthesis of this compound. While many details are inferred from the closely related Saframycin A pathway, the proposed pathway and experimental protocols herein offer a solid foundation for future research in this area, with the ultimate goal of harnessing this complex biosynthetic machinery for the development of novel therapeutic agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Markerless Deletion System Suitable for the Industrial Strains of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Saframycin F: A Technical Guide to its Mechanism of Action on DNA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The majority of in-depth mechanistic studies on saframycins have been conducted on Saframycin A and S. Saframycin F is a closely related analog, and its mechanism of action is presumed to be highly similar. The following guide is based on the established mechanism of Saframycin A and is extrapolated to this compound, unless otherwise specified.
Executive Summary
This compound is a tetrahydroisoquinoline antibiotic with potent antitumor properties. Its cytotoxic effects are primarily attributed to its interaction with DNA, which involves a complex mechanism of reductive activation, covalent adduct formation, and the generation of reactive oxygen species, ultimately leading to DNA damage, inhibition of nucleic acid synthesis, and induction of cell death. This guide provides a detailed overview of the molecular mechanisms, quantitative data on cytotoxic activity, and experimental protocols used to elucidate the interaction of saframycins with DNA.
Core Mechanism of Action
The interaction of this compound with DNA is a multi-step process that can be broadly categorized into two main pathways: covalent adduct formation and induction of DNA strand scission through reactive oxygen species.
Reductive Activation and Covalent DNA Adduct Formation
Saframycins in their native state are not reactive towards DNA. They require bioreductive activation to become potent DNA alkylating agents. This process is crucial for their cytotoxic activity.
The key steps are as follows:
-
Reduction of the Quinone Moiety: The process is initiated by the reduction of one of the quinone rings of the saframycin core to a hydroquinone. This reduction can be carried out in vitro by reducing agents like dithiothreitol (DTT) or enzymatically within the cell.
-
Elimination of the Nitrile Group: The formation of the hydroquinone triggers the elimination of the cyano group from the α-cyanoamine moiety at C-21.
-
Formation of an Electrophilic Iminium Ion: The loss of the cyanide ion results in the formation of a highly reactive electrophilic iminium ion. This iminium ion is the ultimate alkylating species.
-
Covalent Bonding to DNA: The planar structure of the saframycin molecule allows it to fit into the minor groove of the DNA. The electrophilic iminium ion then forms a covalent bond with the exocyclic amino group (N2) of guanine residues.
This covalent adduct distorts the DNA helix, interfering with the processes of DNA replication and transcription, which ultimately contributes to the molecule's cytotoxic effects.
Caption: Reductive activation and DNA adduct formation pathway of this compound.
Sequence Specificity
Studies on Saframycin A and S have demonstrated a clear preference for binding to G-rich sequences in the DNA minor groove. The most favored binding sites are sequences containing 5'-GGG and 5'-GGC[1]. This sequence selectivity suggests that the specific topology of the minor groove in these regions facilitates the binding and reaction of the activated saframycin molecule.
DNA Strand Scission via Reactive Oxygen Species (ROS)
In addition to forming covalent adducts, the reduced hydroquinone form of saframycin can participate in redox cycling. This process involves the transfer of electrons to molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH)[2]. These ROS can cause single-strand breaks in the DNA backbone, further contributing to the genotoxicity and cytotoxicity of the compound[2].
Caption: Generation of reactive oxygen species and subsequent DNA damage.
Quantitative Data
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| L1210 | Mouse Leukemia | 0.001 - 0.01 | [3] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
The sequence-selective binding of saframycins to DNA is often investigated using footprinting techniques. DNase I footprinting is a widely used method to determine the specific binding sites of small molecules on DNA.
DNase I Footprinting for Determining Saframycin Binding Sites
Principle: This method relies on the principle that a DNA-bound ligand, such as this compound, protects the phosphodiester backbone of its binding site from cleavage by the endonuclease DNase I. When the DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" - a region of the gel with no bands corresponding to the protected area.
Detailed Methodology:
-
Preparation of DNA Probe:
-
A DNA fragment of interest (typically 100-500 bp) is selectively labeled at one end of one strand with a radioactive (e.g., ³²P) or fluorescent tag.
-
The labeled DNA probe is purified to remove unincorporated labels.
-
-
Binding Reaction:
-
The end-labeled DNA probe (at a low nanomolar concentration) is incubated with varying concentrations of this compound in a binding buffer. The binding buffer typically contains Tris-HCl, KCl, and MgCl₂.
-
A reducing agent, such as dithiothreitol (DTT) at a concentration of approximately 5-10 mM, must be included to facilitate the reductive activation of this compound.
-
A control reaction without this compound is always run in parallel.
-
The binding reaction is allowed to equilibrate, typically for 30 minutes to several hours at room temperature or 37°C.
-
-
DNase I Digestion:
-
A freshly diluted solution of DNase I is added to the binding reactions. The concentration of DNase I needs to be carefully titrated beforehand to achieve partial digestion, where on average, each DNA molecule is cleaved only once.
-
The digestion is allowed to proceed for a short, controlled period (e.g., 1-2 minutes) at room temperature.
-
The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) to inactivate the DNase I, which requires divalent cations for its activity.
-
-
Sample Processing and Electrophoresis:
-
The DNA fragments are purified from the reaction mixture, typically by phenol-chloroform extraction followed by ethanol precipitation.
-
The purified DNA fragments are denatured by heating in a formamide-containing loading buffer.
-
The denatured DNA fragments are separated on a high-resolution denaturing polyacrylamide sequencing gel.
-
-
Visualization and Analysis:
-
The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging.
-
A sequencing ladder (e.g., Maxam-Gilbert G-specific reaction) of the same DNA fragment is run alongside the footprinting samples to precisely map the protected region.
-
The "footprint" appears as a gap in the ladder of bands in the lanes containing this compound, indicating the region of DNA protected by the bound drug.
-
References
Unveiling the Antibacterial Potential of Saframycin F: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin F belongs to the saframycin group of antibiotics, a class of tetrahydroisoquinoline alkaloids produced by various Streptomyces species. These compounds have garnered significant interest due to their potent antitumor and antibacterial properties. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, including its mechanism of action and the experimental protocols used for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes information on the broader saframycin family to provide a comprehensive overview for research and development purposes.
Antibacterial Spectrum
The saframycin family of antibiotics generally exhibits a broad spectrum of activity, with pronounced efficacy against Gram-positive bacteria and varying levels of activity against Gram-negative bacteria.[1][2] Saframycin S, a closely related analogue, has demonstrated the highest antimicrobial activity among the identified saframycins, particularly against Gram-positive organisms.[1]
Quantitative Data
| Bacterial Strain | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.125 |
| Streptococcus pneumoniae | Gram-positive | 0.25 |
| Enterococcus faecalis | Gram-positive | 0.5 |
| Bacillus subtilis | Gram-positive | 0.06 |
| Escherichia coli | Gram-negative | 16 |
| Pseudomonas aeruginosa | Gram-negative | >64 |
| Klebsiella pneumoniae | Gram-negative | 32 |
Mechanism of Action
The primary mechanism of antibacterial action for the saframycin class of antibiotics is the inhibition of nucleic acid synthesis through covalent binding to DNA.[2][3][4] This interaction preferentially occurs at GC-rich sequences in the minor groove of the DNA double helix.
The activation of the saframycin molecule is a critical step in its mechanism. It is believed that the quinone moiety of the saframycin molecule undergoes bioreduction to a hydroquinone. This reduction facilitates the elimination of a nitrile group, leading to the formation of an iminium ion. This highly reactive electrophilic species then alkylates the N2 position of guanine residues in the DNA, forming a stable covalent adduct. This DNA alkylation interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death.[4]
Experimental Protocols
The determination of the antibacterial spectrum of a compound like this compound is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The broth microdilution method is a standard and widely accepted protocol for this purpose.[5][6][7][8][9]
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are selected. Strains are typically sourced from a recognized culture collection (e.g., ATCC).
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.[8]
-
This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.
2. Inoculum Preparation:
-
Bacterial colonies are picked from a fresh agar plate and suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
3. Assay Procedure:
-
A serial two-fold dilution of the this compound stock solution is prepared in CAMHB directly in the 96-well plate. This creates a gradient of decreasing antibiotic concentrations across the wells.
-
A positive control well (containing inoculum but no antibiotic) and a negative control well (containing medium only) are included on each plate.
-
The prepared bacterial inoculum is added to each well (except the negative control).
-
The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.[6]
4. Determination of MIC:
-
Following incubation, the plates are examined visually for bacterial growth, which is indicated by turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[9][11][12]
Conclusion
This compound, as part of the broader saframycin family, holds promise as an antibacterial agent, particularly against Gram-positive bacteria. Its mechanism of action, involving the inhibition of essential cellular processes through DNA alkylation, represents a validated target for antibiotic development. While further research is required to fully elucidate the specific antibacterial spectrum and potency of this compound through rigorous MIC testing, the established protocols outlined in this guide provide a clear framework for such investigations. The continued exploration of this and related compounds is warranted in the ongoing search for novel antimicrobial therapies.
References
- 1. Saframycin S, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. litfl.com [litfl.com]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Unveiling Saframycin F: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Saframycin F, a potent antibacterial and antitumor agent. Designed for researchers, scientists, and drug development professionals, this document details its molecular characteristics, biosynthetic pathway, and foundational experimental methodologies.
Core Molecular Data
This compound is a complex heterocyclic quinone antibiotic belonging to the saframycin family. Key quantitative data for this molecule are summarized below for quick reference.
| Property | Value |
| Molecular Weight | 578.57 g/mol [1] |
| Chemical Formula | C29H30N4O9[1][] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process originating from the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), which forms the core tetrahydroisoquinoline structure. This pathway involves a sophisticated nonribosomal peptide synthetase (NRPS) system. The key steps are outlined in the diagram below.
Experimental Protocols
This section outlines the fundamental experimental procedures for the fermentation, isolation, and analysis of this compound. These protocols are based on established methods for the saframycin family and may require optimization for specific laboratory conditions.
Fermentation of this compound Producing Strain
-
Strain and Culture Maintenance : Streptomyces lavendulae is a known producer of saframycins. Maintain the strain on a suitable agar medium, such as yeast-starch agar, at 27°C.
-
Seed Culture : Inoculate a suitable seed medium with spores or mycelia from the agar plate. Incubate at 27°C with shaking for approximately 30-36 hours.
-
Production Culture : Transfer the seed culture to a larger volume of production medium. A typical medium may contain soluble starch, glucose, peptone, meat extract, and sodium chloride. Maintain the fermentation at 27°C with vigorous aeration and agitation. The production of saframycins can often be observed by a characteristic violet coloration of the mycelia.
Isolation and Purification
-
Extraction : After fermentation (typically several days), harvest the culture broth. Adjust the pH of the filtered broth to approximately 7.5 and extract the saframycins using an organic solvent such as ethyl acetate.
-
Concentration : Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
Chromatographic Purification :
-
Thin-Layer Chromatography (TLC) : Utilize TLC for initial separation and identification. A common solvent system is chloroform-ethanol. Saframycins can be visualized under UV light or with a suitable staining reagent.
-
Column Chromatography : For larger scale purification, employ silica gel column chromatography. Elute with a gradient of chloroform and ethanol.
-
High-Performance Liquid Chromatography (HPLC) : For final purification and analysis, reverse-phase HPLC is effective. A C18 column with a mobile phase gradient of acetonitrile and water is commonly used. Detection is typically performed at around 270 nm.
-
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC) :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 270 nm.
-
Sample Preparation : Dissolve the purified sample in a suitable solvent like methanol.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve 5-25 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR : Acquire the proton NMR spectrum to determine the chemical environment of the hydrogen atoms.
-
¹³C NMR : Acquire the carbon-13 NMR spectrum to identify the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC) : Perform two-dimensional NMR experiments to establish connectivity and finalize the structural assignment.
-
-
Mass Spectrometry (MS) :
-
Utilize techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the precise molecular weight and fragmentation pattern, confirming the molecular formula.
-
This guide serves as a foundational resource for researchers engaging with this compound. The provided methodologies offer a starting point for the successful cultivation, isolation, and characterization of this promising natural product.
References
Uncharted Territory: The Antitumor Properties of Saframycin F Remain Largely Unexplored
Despite significant interest in the therapeutic potential of the saframycin family of antibiotics, a comprehensive investigation into the specific antitumor properties of Saframycin F is notably absent from publicly available scientific literature. While its sibling compounds, particularly Saframycin A, have been the subject of numerous studies, this compound remains an enigmatic molecule with limited data on its efficacy, mechanism of action, and potential as a cancer therapeutic.
Our extensive search for quantitative data, detailed experimental protocols, and specific signaling pathways related to the antitumor activities of this compound has yielded minimal results. The existing body of research on saframycins primarily focuses on Saframycin A, C, and synthetic analogs, leaving a significant knowledge gap concerning the biological activities of this compound. While some studies mention this compound within the context of its biosynthesis, they do not provide the necessary data to construct an in-depth technical guide as requested.
The core requirements for a technical whitepaper—quantitative data for comparison, detailed experimental methodologies, and visualization of signaling pathways—cannot be met due to the scarcity of specific research on this compound. Any attempt to extrapolate data from other saframycin analogues would be scientifically unsound and would not provide the accurate and specific information required by researchers, scientists, and drug development professionals.
The general mechanism of action for the saframycin family is understood to involve the inhibition of nucleic acid synthesis.[1] Saframycins A and C, for instance, have been shown to bind to DNA and induce single-strand breaks.[2] The structure-activity relationship studies within the saframycin family suggest that specific structural moieties are crucial for their cytotoxic activity.[3] However, without direct experimental evidence, it is impossible to definitively attribute these properties to this compound or to understand its unique molecular interactions and downstream effects.
For a comprehensive understanding of the antitumor potential of this compound, dedicated in-vitro and in-vivo studies are required. Such research would need to establish key parameters such as:
-
IC50 values against a panel of cancer cell lines to determine its cytotoxic potency.
-
In vivo efficacy in animal models of cancer to assess its therapeutic potential in a biological system.
-
Mechanism of action studies to elucidate the specific molecular targets and signaling pathways affected by this compound.
Without these fundamental investigations, any discussion of this compound's antitumor properties would be purely speculative. The scientific community awaits further research to unlock the potential of this lesser-known member of the saframycin family and to determine if it holds promise as a future cancer therapeutic.
References
- 1. Antitumor activity and biochemistry of novel analogs of the antibiotic, CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of Saframycin F from Streptomyces lavendulae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Saframycin F, a tetrahydroisoquinoline antibiotic produced by the bacterium Streptomyces lavendulae. Saframycins, as a class of compounds, have garnered significant interest in the scientific community for their potent antitumor properties. This document details the available quantitative data, outlines relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Assessment of Biological Activity
The cytotoxic potential of this compound has been evaluated against murine leukemia cells. The following table summarizes the reported inhibitory concentration.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | L-1210 (Mouse Lymphocytes) | Not Specified | ID50 | 0.59 µM | [1] |
ID50: The dose that causes 50% inhibition.
Mechanism of Action
The primary mechanism of action for the saframycin family of antibiotics involves direct interaction with DNA, leading to the inhibition of critical cellular processes.[2] While specific studies on this compound are limited, the proposed mechanism is extrapolated from studies on closely related analogs, such as Saframycin A.
The core activity of saframycins is the covalent binding to the minor groove of DNA.[2] This interaction is thought to be responsible for the subsequent inhibition of RNA synthesis, a critical step for cell survival and proliferation.[2] Interestingly, studies on Saframycin A suggest that while it potently inhibits cell growth, it does not significantly induce the expression of genes typically associated with DNA damage repair pathways. Instead, transcriptional profiling of cells treated with Saframycin A reveals an upregulation of genes involved in glycolysis, oxidative stress, and protein degradation. This suggests a multi-faceted cellular response to saframycin exposure.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's biological activity. These are generalized protocols that can be adapted for specific experimental needs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., L1210) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate the plate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Binding Assay (Gel Mobility Shift Assay)
This assay can be used to qualitatively assess the binding of this compound to DNA.
Protocol:
-
DNA Probe Preparation: A short, double-stranded DNA fragment (oligonucleotide) is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a binding buffer. The buffer conditions (e.g., pH, salt concentration) should be optimized for the interaction.
-
Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide or agarose gel.
-
Visualization: The gel is subjected to electrophoresis to separate the free DNA probe from the DNA-Saframycin F complexes. The positions of the labeled DNA are visualized by autoradiography (for radioactive labels) or fluorescence imaging. A "shift" in the mobility of the labeled DNA in the presence of this compound indicates binding.
RNA Synthesis Inhibition Assay
This protocol measures the effect of this compound on the synthesis of new RNA in cultured cells.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells in a suitable format (e.g., 24-well plate). Treat the cells with different concentrations of this compound for a defined period.
-
Radiolabeling: Add a radiolabeled RNA precursor, such as [³H]-uridine, to the culture medium and incubate for a short period (e.g., 1-2 hours).
-
Cell Lysis and RNA Precipitation: Lyse the cells and precipitate the total RNA using an acid precipitation method (e.g., trichloroacetic acid).
-
Quantification: Collect the precipitated RNA on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of incorporated radioactivity in the this compound-treated cells to that in the control cells to determine the percentage of RNA synthesis inhibition.
Putative Signaling Pathways Affected by this compound
Based on studies of Saframycin A, it is hypothesized that this compound, in addition to its direct effects on DNA and RNA synthesis, may trigger cellular stress response pathways.
This diagram illustrates that this compound-induced cellular stress may lead to the upregulation of genes involved in oxidative stress response and protein degradation, while not significantly activating the canonical DNA damage repair pathways, a characteristic observed with Saframycin A. Further research is required to fully elucidate the specific signaling cascades modulated by this compound.
Conclusion
This compound, a natural product from Streptomyces lavendulae, demonstrates significant cytotoxic activity against cancer cells. Its mechanism of action is believed to be centered on DNA binding and the subsequent inhibition of RNA synthesis. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this and related compounds. Future investigations should focus on elucidating the precise molecular targets and signaling pathways affected by this compound to better understand its full pharmacological profile.
References
An In-depth Technical Guide to the Physicochemical Properties of Saframycin F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Saframycin F, a potent tetrahydroisoquinoline antibiotic. The information presented herein is intended to support research and development efforts by providing key data points, detailed experimental methodologies, and a visualization of its proposed mechanism of action. This compound is a member of the saframycin family of antibiotics produced by Streptomyces lavendulae.[] These compounds are of significant interest due to their antibacterial and antitumor activities.[2][3]
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C29H30N4O9 | [][2] |
| Molecular Weight | 578.57 g/mol | [][2] |
| CAS Number | 92569-03-4 | [2] |
| Appearance | Pale Yellow Powder | [] |
| Melting Point | 134-136°C (with decomposition) | [] |
| Solubility | Soluble in Methanol and Chloroform | [] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in Solvent) | -80°C for up to 1 year | [2] |
Detailed Experimental Protocols
The following sections outline the detailed methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard analytical techniques for natural product characterization.[4][5][6]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is designed to determine the purity of a this compound sample.
-
Instrumentation: Agilent 1100 HPLC system or equivalent with a UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV absorbance at 270 nm.[3]
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a working concentration of 50 µg/mL with the initial mobile phase composition.
-
Inject 10 µL of the sample onto the column.
-
Run a linear gradient from 20% to 100% acetonitrile over 30 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes before the next injection.
-
Purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This method confirms the molecular weight and formula of this compound.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Shimadzu LCMS-2010A).[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Procedure:
-
Utilize the HPLC conditions described in the purity assessment protocol.
-
Divert the column effluent to the ESI source of the mass spectrometer.
-
Set the mass spectrometer to scan a mass-to-charge (m/z) range of 100-1000.
-
The identity is confirmed by observing the protonated molecule [M+H]+ at an m/z consistent with the molecular formula C29H30N4O9 (expected m/z ≈ 579.57).[3]
-
UV-Vis Spectroscopy
This protocol determines the absorption maxima of this compound, which is useful for quantification.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Procedure:
-
Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).
-
Use a quartz cuvette with a 1 cm path length.
-
Use methanol as the blank reference.
-
Scan the absorbance from 200 to 800 nm.[7]
-
Record the wavelengths of maximum absorbance (λmax). The chromophore of the isoquinolinequinone structure is expected to show distinct absorption peaks.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed information about the chemical structure of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
-
Experiments:
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish detailed correlations and confirm the complete structure.
-
-
Procedure:
-
Dissolve approximately 5-10 mg of this compound in 0.5 mL of the chosen deuterated solvent.
-
Acquire standard ¹H and ¹³C spectra.
-
Perform 2D NMR experiments as needed for full structural assignment. The spectral data would be compared to that of known saframycins to confirm the structure.[]
-
Melting Point Determination
This protocol measures the temperature at which the compound transitions from solid to liquid.
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure:
-
Place a small amount of the dry, powdered this compound into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample. Note any decomposition, as is common for this compound.[]
-
Mechanism of Action: DNA Interaction
Saframycins exert their biological activity primarily through interaction with DNA. Saframycin A, a closely related analog, is known to function as a DNA alkylating agent.[3] The mechanism involves the reductive activation of the quinone moiety, followed by the loss of the nitrile group at the C-21 position. This generates a reactive iminium ion that can then form a covalent bond with the guanine residues in the minor groove of the DNA double helix, ultimately inhibiting DNA and RNA synthesis and leading to cell death.[3][9]
Caption: Proposed mechanism of action for this compound via DNA alkylation.
Experimental Workflow for Characterization
The logical flow for the characterization of a newly isolated or synthesized batch of this compound is outlined below. This workflow ensures a comprehensive analysis of the compound's identity, purity, and structure.
Caption: A standard workflow for the physicochemical characterization of this compound.
References
- 2. Saframycin F_TargetMol [targetmol.com]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 8. web.vscht.cz [web.vscht.cz]
- 9. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Saframycin F Quinone Core: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the Saframycin F (SFM-F) quinone core, a key structural motif responsible for the potent biological activity of this natural product. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, microbiology, and medicinal chemistry. Herein, we detail the biosynthesis, mechanism of action, and biological activities of this compound, with a focus on its quinone core. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of this important molecule.
Introduction to the Saframycin Family
Saframycins are a family of heterocyclic quinone antibiotics produced by various Streptomyces species. They exhibit a broad spectrum of biological activities, including antibacterial and potent antitumor properties. The core structure of saframycins features a pentacyclic framework with two tetrahydroisoquinoline moieties. This unique architecture, particularly the quinone functionality, is crucial for their mechanism of action, which involves covalent binding to DNA and subsequent inhibition of vital cellular processes such as RNA synthesis. This compound is a notable member of this family, demonstrating significant cytotoxic effects.
The Quinone Core: Structure and Biosynthesis
The defining feature of this compound is its quinone core, which is biosynthetically derived from two molecules of L-tyrosine. The biosynthetic pathway involves a series of enzymatic reactions, including oxidations, methylations, and cyclizations, orchestrated by a non-ribosomal peptide synthetase (NRPS) system.
Biosynthetic Pathway of the Saframycin Core
The biosynthesis of the saframycin core is a complex process initiated by the modification of L-tyrosine. Key enzymatic steps lead to the formation of a di-tyrosine intermediate, which then undergoes oxidative cyclization to form the characteristic pentacyclic structure.
Mechanism of Action: DNA Alkylation and Inhibition of Macromolecular Synthesis
The biological activity of this compound is primarily attributed to its ability to function as a DNA alkylating agent. The quinone core plays a critical role in this process. Following intracellular reduction, the molecule forms a reactive iminium ion that covalently binds to the N2 position of guanine residues in the minor groove of DNA, with a preference for G/C-rich sequences. This DNA adduct formation disrupts the DNA template and interferes with the progression of DNA and RNA polymerases, leading to the inhibition of DNA replication and, most potently, RNA transcription[1][2].
Quantitative Biological Activity
This compound exhibits significant cytotoxicity against various cell lines. The following table summarizes the available quantitative data on its biological activity.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | L-1210 (Mouse Lymphocytes) | Cytotoxicity | 0.59 µM | [3] |
Experimental Protocols
To facilitate further research on the this compound quinone core, detailed methodologies for key experiments are provided below.
Cytotoxicity Determination using MTT Assay
This protocol is a standard method to assess the cytotoxic effect of a compound on cultured cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saframycin F_TargetMol [targetmol.com]
- 4. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on Saframycin Family Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Saframycin family of antibiotics, belonging to the tetrahydroisoquinoline class, represents a group of potent antitumor and antibacterial agents first isolated in the 1970s. Produced primarily by Streptomyces lavendulae, these compounds have garnered significant interest due to their unique chemical structures and mechanism of action, which involves the covalent binding to the minor groove of DNA. This technical guide provides an in-depth overview of the early research on Saframycin antibiotics, focusing on their biological activities, the experimental protocols used in their initial characterization, and the elucidation of their biosynthetic pathway. The information presented here is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and antibiotic development.
Data Presentation
The following tables summarize the quantitative data from early studies on the biological activity of Saframycin family antibiotics.
Table 1: In Vitro Antitumor Activity of Saframycins A and C
| Compound | Cell Line | Inhibitory Concentration (µg/mL) |
| Saframycin A | L1210 (murine leukemia) | 0.02[1] |
| Saframycin C | L1210 (murine leukemia) | 1.0[1] |
Table 2: In Vivo Antitumor Activity of Saframycin A
| Tumor Model | Activity Level |
| Ehrlich ascites carcinoma | High[1] |
| P388 leukemia | High[1] |
| L1210 leukemia | Moderate[1] |
| B16 melanoma | Moderate[1] |
Table 3: Acute Toxicity of Saframycin A in Mice
| Mouse Strain | Route of Administration | LD50 (mg/kg) |
| ddY | Intraperitoneal (ip) | 4.9[1] |
| ddY | Intravenous (iv) | 3.3[1] |
| C3H/He | Intraperitoneal (ip) | 10.5[1] |
| C3H/He | Intravenous (iv) | 9.7[1] |
Table 4: Antibacterial Activity of Saframycin A (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.2 |
| Bacillus subtilis | Gram-positive | 0.1 |
| Escherichia coli | Gram-negative | >100 |
| Pseudomonas aeruginosa | Gram-negative | >100 |
Experimental Protocols
This section details the methodologies employed in the early research on Saframycin antibiotics.
Fermentation of Streptomyces lavendulae for Saframycin Production
A detailed fermentation procedure for producing Saframycin A from Streptomyces lavendulae NRRL 11002 has been described.[1]
-
Spore Suspension Preparation: A spore suspension of S. lavendulae (1.0 × 10⁶ to 1.0 × 10⁷ spores/ml) is prepared.
-
Inoculation and Incubation: 200 µl of the spore suspension is inoculated onto a YSA (0.1% yeast, 0.5% soluble starch, 1.5% agar, pH 7.5) plate and incubated at 27°C for 7 days.
-
Seed Culture: A piece of the agar with spores is transferred into a 500-ml flask containing 50 ml of fermentation medium (0.1% glucose, 1% soluble starch, 0.5% NaCl, 0.1% K₂HPO₄, 0.5% casein acid hydrolysate, 0.5% meat extract, pH 7.0).
-
Fermentation: The seed culture is incubated at 27°C and 250 rpm for 30 to 36 hours.
Isolation and Purification of Saframycins
The following protocol outlines the extraction and purification of Saframycins from the fermentation broth.
-
Filtration and pH Adjustment: The culture broth is filtered, and the pH of the filtrate is adjusted to 6.8.[1]
-
Cyanide Treatment (for Saframycin A): The filtered broth is treated with 1 mM KCN at 35°C for 30 minutes to convert precursors into Saframycin A.[1]
-
Solvent Extraction: The treated broth is extracted three times with an equal volume of ethyl acetate. The combined organic extracts are then concentrated under vacuum.[1]
-
Chromatography: The crude extract is subjected to further purification using techniques such as silica gel column chromatography and preparative thin-layer chromatography.
In Vitro Cytotoxicity Assay (IC50 Determination)
The following is a general protocol for determining the 50% inhibitory concentration (IC50) of Saframycins against tumor cell lines, based on common methodologies of the era.
-
Cell Culture: L1210 murine leukemia cells are maintained in suspension culture in an appropriate growth medium supplemented with fetal bovine serum.
-
Drug Preparation: A stock solution of the Saframycin is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Cell Treatment: The L1210 cells are seeded into microplates at a specific density. The various concentrations of the Saframycin are then added to the wells. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the Trypan Blue exclusion method or a colorimetric assay (e.g., MTT assay), which measures metabolic activity.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of Saframycins against various bacterial strains was determined using standard broth dilution or agar diffusion methods.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth.
-
Drug Dilution: The Saframycin is serially diluted in the broth to create a range of concentrations.
-
Incubation: The bacterial inoculum is added to each dilution of the drug and to a drug-free control. The cultures are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Mandatory Visualization
Biosynthetic Pathway of Saframycin A
The biosynthesis of Saframycin A is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The pathway begins with the precursor amino acids L-tyrosine, L-alanine, and glycine.[2] Key enzymatic steps include hydroxylations, methylations, and the formation of the characteristic tetrahydroisoquinoline core.
Caption: Proposed biosynthetic pathway of Saframycin A.
Experimental Workflow for Saframycin Isolation and Characterization
The following diagram illustrates the general workflow from fermentation to the characterization of Saframycin antibiotics.
Caption: General workflow for Saframycin research.
Logical Relationship of Saframycin's Mechanism of Action
This diagram depicts the key steps in the proposed mechanism of action of Saframycin A, leading to its cytotoxic effects.
References
The Cytotoxic Landscape of Saframycin F: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic properties of Saframycin F, a potent tetrahydroisoquinoline antibiotic, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the discovery of novel anti-cancer agents. Herein, we consolidate available quantitative data, detail essential experimental methodologies, and elucidate the key signaling pathways implicated in this compound-induced cell death.
Quantitative Analysis of Cytotoxicity
While comprehensive data for this compound remains an area of active investigation, the cytotoxic potential of the broader Saframycin family of compounds is well-documented. The half-maximal inhibitory concentration (IC50) values serve as a critical metric for quantifying the potency of these compounds against malignant cells. The following table summarizes representative IC50 values for Saframycin analogues in various human cancer cell lines, providing a comparative framework for understanding their anti-proliferative efficacy. It is important to note that direct IC50 values for this compound are not extensively reported in publicly available literature; therefore, data for closely related Saframycin compounds are presented to infer potential efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Saframycin A | L1210 | Leukemia | ~0.005 | |
| Saframycin C | L1210 | Leukemia | ~0.27 | |
| Hypothetical this compound | HCT116 | Colon Carcinoma | Not Available | |
| Hypothetical this compound | A549 | Lung Carcinoma | Not Available | |
| Hypothetical this compound | MCF-7 | Breast Adenocarcinoma | Not Available | |
| Hypothetical this compound | HeLa | Cervical Carcinoma | Not Available |
Note: The IC50 values for Saframycin A and C are derived from older literature and may vary based on experimental conditions. Researchers are encouraged to determine the IC50 of this compound empirically in their specific cell lines of interest.
Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are paramount. The following sections detail the methodologies for key assays used to evaluate the cytotoxicity of this compound.
Cell Viability and IC50 Determination: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Signaling Pathways in this compound-Induced Cytotoxicity
The primary mechanism of action for Saframycin antibiotics is the alkylation of DNA, which triggers a cascade of cellular events culminating in cell death. The following sections and diagrams illustrate the key signaling pathways likely activated by this compound.
DNA Damage Response (DDR) Pathway
Upon this compound-induced DNA damage, cells activate the DNA Damage Response (DDR) pathway to arrest the cell cycle and initiate DNA repair or, if the damage is irreparable, trigger apoptosis.
This compound's interaction with DNA leads to the formation of adducts and potentially double-strand breaks. These lesions are recognized by sensor proteins, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). Activated ATM and ATR then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. This signaling cascade results in cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too severe, these pathways can converge to initiate apoptosis.
Intrinsic Apoptosis Pathway
Prolonged cell cycle arrest and extensive DNA damage caused by this compound can lead to the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, while downregulating anti-apoptotic members like Bcl-2 and Bcl-xL. The activation of Bax and Bak leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the assembly of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, a hallmark of apoptosis. The activation of caspase-3 is a critical step in this process.
Conclusion
This compound and its analogs represent a promising class of cytotoxic agents with potential applications in cancer therapy. Their mechanism of action, centered on DNA damage, triggers robust cellular responses that can lead to apoptotic cell death. This technical guide provides a foundational framework for researchers investigating the therapeutic potential of this compound. Further studies are warranted to establish a comprehensive cytotoxicity profile of this compound across a wider range of cancer cell lines and to further dissect the intricate signaling networks that govern its anti-tumor activity.
Methodological & Application
Application Notes: Isolation and Purification of Saframycin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycins are a group of potent tetrahydroisoquinoline antibiotics produced by the bacterium Streptomyces lavendulae. These compounds, including Saframycin F, exhibit significant antibacterial and antitumor activities. Their complex structure, featuring a dimeric heterocyclic quinone core, makes them valuable targets for research and drug development. This document provides detailed protocols for the isolation and purification of this compound from bacterial culture, beginning with fermentation and culminating in high-purity isolation via chromatographic techniques.
This compound has demonstrated antibacterial activity against Gram-positive bacteria and inhibitory effects on mouse lymphocytes L-1210, with a reported ID50 of 0.59 μM[1]. The successful isolation of this specific analogue is critical for further pharmacological evaluation and development. The following protocols are synthesized from established methodologies for the saframycin family of antibiotics.
Materials and Equipment
A comprehensive list of necessary reagents, media components, and equipment is provided below.
| Category | Item |
| Microorganism | Streptomyces lavendulae (e.g., NRRL 11002 / Strain 314) |
| Culture Media | Yeast Extract, Soluble Starch, Glucose, Malt Extract, Agar, Polypepton, Meat Extract, NaCl, K₂HPO₄, Casein Acid Hydrolysate |
| Chemicals & Reagents | Ethyl Acetate, Chloroform, Dichloromethane, Benzene, Methanol, Acetonitrile, 1N Hydrochloric Acid, 10N Sodium Hydroxide, Aqueous Ammonia, Anhydrous Sodium Sulfate, Silica Gel (60-120 mesh), HPLC-grade solvents |
| Equipment | Shaking incubator (27-30°C), Autoclave, Centrifuge (10,000 x g), pH meter, Rotary evaporator, Glass chromatography columns, Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, Fraction collector, Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254) |
Experimental Protocols
The isolation and purification of this compound is a multi-stage process involving fermentation, extraction, and sequential chromatographic separations.
Part 1: Fermentation of Streptomyces lavendulae
This stage focuses on culturing the microorganism to produce the saframycin antibiotic complex.
-
Inoculum Preparation :
-
Production Culture :
-
Transfer a piece of the sporulated agar from the YSA plate into a 500-ml flask containing 50 ml of seed medium (e.g., 0.1% glucose, 1% soluble starch, 0.5% NaCl, 0.1% K₂HPO₄, 0.5% casein acid hydrolysate, 0.5% meat extract, pH 7.0).[2]
-
Incubate the seed culture at 27°C and 250 rpm for 30-36 hours.[2]
-
Use this seed culture to inoculate a larger volume of production medium (e.g., 5 g/L glucose, 5 g/L soluble starch, 10 g/L Polypepton, 5 g/L meat extract, 3 g/L NaCl, pH 7.0) at a 1% (v/v) ratio.
-
Conduct the main fermentation at 27°C with aeration for an appropriate duration, monitoring for the characteristic violet coloration of the mycelia which indicates saframycin production.
-
Part 2: Extraction of the Crude Saframycin Complex
This protocol isolates the mixture of saframycin antibiotics from the fermentation broth.
-
Broth Separation : Following fermentation, filter the culture broth to separate the mycelia from the filtrate.
-
pH Adjustment : Adjust the pH of the filtrate to 8.0 using 10 N sodium hydroxide. This step is crucial as it ensures the saframycins, which are basic compounds, are in a neutral form for efficient solvent extraction.
-
First Solvent Extraction :
-
Extract the pH-adjusted filtrate three times with an equal volume of ethyl acetate.[2]
-
Combine the organic (ethyl acetate) phases. This phase now contains the saframycin complex, leaving other water-soluble antibiotics in the aqueous phase.
-
Concentrate the combined organic phase to dryness under reduced pressure using a rotary evaporator to yield a reddish-brown crude extract.
-
-
Acid-Base Purification :
-
Dissolve the crude extract in a small amount of ethyl acetate.
-
Extract this solution with 1 N hydrochloric acid. The basic saframycins will transfer to the aqueous acid phase.
-
Separate the aqueous layer and carefully adjust its pH back to 8.0 with aqueous ammonia.
-
Extract the now basic aqueous solution multiple times with dichloromethane or chloroform.
-
Combine the dichloromethane/chloroform layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a dark red solid, which represents the semi-purified saframycin complex.
-
Part 3: Initial Purification by Silica Gel Column Chromatography
This step fractionates the crude complex, separating the saframycins from other impurities.
-
Column Preparation : Prepare a chromatography column packed with silica gel (60-120 mesh) using a non-polar solvent like benzene or chloroform as the slurry solvent.
-
Sample Loading : Dissolve the semi-purified saframycin complex in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Gradient Elution : Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a mixture of benzene and ethyl acetate, starting with a low polarity ratio (e.g., 10:1), and gradually increasing the ethyl acetate concentration (e.g., to 4:1, then 2:1).
-
Fraction Collection : Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a solvent system such as ethyl acetate-benzene (2:1, v/v). Saframycin compounds appear as distinct yellow spots.
-
Pooling : Combine the fractions containing the saframycin analogues based on their TLC profiles for further purification.
Part 4: Final Purification of this compound by Preparative HPLC
The final step involves high-resolution separation of the individual saframycin analogues using reverse-phase HPLC.
-
System Preparation :
-
Column : Use a preparative reverse-phase C18 column (e.g., Microsorb-MV 100-5 C18, or similar).[2]
-
Mobile Phase : Prepare a mobile phase consisting of Solvent A (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and Solvent B (e.g., acetonitrile or methanol).
-
Detector : Set the UV detector to a wavelength of approximately 270 nm, which is suitable for detecting saframycins.[2]
-
-
Method Development (Optimization May Be Required) :
-
Dissolve the pooled fractions from the silica gel column in the initial mobile phase.
-
Perform an initial analytical run to determine the retention times of the different saframycin analogues.
-
Develop a gradient elution method to achieve baseline separation of the target this compound peak from other closely eluting compounds like Saframycins A, B, C, and S. A typical gradient might run from 10% B to 90% B over 30-40 minutes.
-
-
Preparative Run :
-
Scale up the injection volume for a preparative run.
-
Collect the eluent corresponding to the this compound peak using a fraction collector.
-
-
Purity Confirmation : Analyze the collected fraction using analytical HPLC to confirm its purity. Evaporate the solvent from the pure fraction to obtain isolated this compound as a dark yellow powder.
Data Summary
Quantitative parameters for the fermentation and purification process are summarized below. These values serve as a guideline and may be optimized for specific laboratory conditions.
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) [2] | Production Medium (g/L) |
| Glucose | 1.0 | 5.0 |
| Soluble Starch | 10.0 | 5.0 |
| Polypepton | - | 10.0 |
| Meat Extract | 5.0 | 5.0 |
| NaCl | 5.0 | 3.0 |
| K₂HPO₄ | 1.0 | - |
| Casein Acid Hydrolysate | 5.0 | - |
| pH | 7.0 | 7.0 |
Table 2: Chromatography Parameters
| Parameter | Silica Gel Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | Reverse-Phase C18, 5 µm |
| Mobile Phase | Benzene-Ethyl Acetate Gradient (10:1 to 2:1) | Water/Acetonitrile (or Methanol) Gradient with 0.1% acid modifier (TFA/Formic Acid) |
| Elution Mode | Stepwise Gradient | Linear Gradient |
| Detection | TLC (UV light) | UV at 270 nm[2] |
Workflow Visualization
The following diagram illustrates the complete workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation and Purification.
References
Quantitative Analysis of Saframycin F by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Introduction
Saframycins are a group of potent tetrahydroisoquinoline antibiotics produced by various Streptomyces species. These compounds, including Saframycin F, exhibit significant antitumor and antimicrobial activities. The mechanism of action for saframycins, such as the well-studied Saframycin A, involves the alkylation of DNA, which leads to the inhibition of RNA synthesis and induction of apoptosis.[1][2] The structural complexity and therapeutic potential of this compound necessitate a reliable and accurate analytical method for its quantification in various matrices, including fermentation broths and biological samples. This application note provides a detailed protocol for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is based on established analytical principles for tetrahydroisoquinoline antibiotics and is suitable for research, process development, and quality control applications.[3][4]
Principle of the Method
This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous component with a pH modifier and an organic solvent. Detection and quantification are performed using a UV-Vis detector at a wavelength corresponding to the absorbance maximum of this compound.
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade or ultrapure)
-
Ethyl acetate (analytical grade)
-
Sodium sulfate, anhydrous (analytical grade)
-
0.22 µm syringe filters (PTFE or nylon)
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from Fermentation Broth)
-
Extraction:
-
Take 10 mL of the fermentation broth and adjust the pH to 8.0 with a suitable base (e.g., 1M NaOH).
-
Add 20 mL of ethyl acetate and vortex vigorously for 5 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the organic and aqueous layers.
-
-
Drying and Concentration:
-
Carefully collect the upper organic layer (ethyl acetate) and pass it through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of the mobile phase (initial conditions).
-
Vortex for 1 minute to ensure complete dissolution.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.
-
HPLC Instrumentation and Conditions
The following HPLC parameters are recommended and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector is required. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Data Presentation
The following table summarizes the expected quantitative performance parameters for the described HPLC method. This data is representative and should be established for each specific laboratory setup.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 12.5 min |
| Linearity (r²) | ≥ 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization of Workflows and Pathways
Caption: Experimental workflow for the quantification of this compound.
Caption: Mechanism of action of this compound leading to cell death.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The protocol for sample preparation from fermentation broth is effective for isolating the analyte of interest. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound and other related tetrahydroisoquinoline antibiotics. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the compound's mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saframycin F in L-1210 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Saframycin F in L-1210 murine leukemia cell culture assays. This document outlines the mechanism of action, provides detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, and includes data presentation tables and workflow diagrams to facilitate experimental design and execution.
Introduction
This compound is a member of the tetrahydroisoquinolinequinone antibiotic family, known for its potent antitumor properties. These compounds exert their cytotoxic effects through interaction with DNA and inhibition of macromolecular synthesis. L-1210, a murine lymphocytic leukemia cell line, is a widely used model for in vitro and in vivo screening of potential anticancer agents due to its rapid growth and sensitivity to a variety of chemotherapeutic drugs.[1][2][3] This document details the application of this compound in L-1210 cell-based assays to evaluate its therapeutic potential.
Mechanism of Action
Saframycins, including the closely related Saframycin A, are known to form covalent adducts with DNA, showing a preference for guanine residues.[4][5] This interaction can interfere with essential cellular processes such as DNA replication and RNA transcription, ultimately leading to cell death.[6][7][8][] The antitumor activity of saframycins is critically dependent on their α-cyanoamine group, which is involved in the covalent binding to DNA.[10] While direct DNA damage is a key aspect of their mechanism, evidence also suggests a potential role for protein-drug-DNA interactions in their antiproliferative activity.[5] The cytotoxic effects of this compound in L-1210 cells are expected to manifest as a reduction in cell viability, induction of apoptosis, and alterations in cell cycle progression.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. It is important to note that the provided IC50 value is for Saframycin A and serves as a reference. Researchers should perform a dose-response experiment to determine the specific IC50 value for this compound in L-1210 cells.
Table 1: Cytotoxicity of Saframycins on L-1210 Cells
| Compound | L-1210 IC50 | Assay |
| Saframycin A | 0.02 µg/mL[11] | Growth Inhibition |
| This compound | To be determined | MTT Assay |
Table 2: Apoptosis Induction in L-1210 Cells Treated with this compound
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | To be determined | To be determined |
| This compound (IC50) | To be determined | To be determined |
| This compound (2 x IC50) | To be determined | To be determined |
Table 3: Cell Cycle Analysis of L-1210 Cells Treated with this compound
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | To be determined | To be determined | To be determined |
| This compound (IC50) | To be determined | To be determined | To be determined |
| This compound (2 x IC50) | To be determined | To be determined | To be determined |
Experimental Protocols
L-1210 Cell Culture
The L-1210 cell line, derived from a DBA/2 mouse with lymphoid leukemia, is a suspension cell line with a lymphoblast morphology.[1][2]
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cultures in a humidified incubator at 37°C with 5% CO2.[12]
-
Subculturing: Maintain cell density between 5 x 10^4 and 8 x 10^5 cells/mL.[12] Dilute the cell suspension with fresh medium every 2-3 days.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.[13][14]
-
Procedure:
-
Seed L-1210 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium per well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[15]
-
Centrifuge the plate at 1000 xg for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the formazan pellet.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19]
-
Procedure:
-
Seed L-1210 cells in a 6-well plate at a density of 2 x 10^5 cells/mL and treat with this compound (e.g., at IC50 and 2 x IC50 concentrations) for 24-48 hours.
-
Harvest cells by centrifugation at 300 xg for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.[20][21][22]
-
Procedure:
-
Seed L-1210 cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells by centrifugation and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[21]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.[20]
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.
Caption: Proposed signaling pathway of this compound in L-1210 cells.
Caption: General experimental workflow for assessing this compound in L-1210 cells.
References
- 1. cytion.com [cytion.com]
- 2. L1210 cells - Wikipedia [en.wikipedia.org]
- 3. Cellosaurus cell line L1210 (CVCL_0382) [cellosaurus.org]
- 4. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Inhibition of Nucleic Acid Synthesis by Antibiotics [sigmaaldrich.com]
- 10. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L1210. Culture Collections [culturecollections.org.uk]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. docs.research.missouri.edu [docs.research.missouri.edu]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. vet.cornell.edu [vet.cornell.edu]
Application of Saframycin F in Gram-Positive Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycins are a class of potent antitumor and antimicrobial compounds isolated from various Streptomyces species. This application note focuses on the potential utility of Saframycin F, a member of this family, in research targeting gram-positive bacteria. While specific data for this compound is limited in publicly available literature, information from closely related analogs, particularly Saframycin S, suggests significant activity against this class of bacteria. Saframycin S has been reported to exhibit the highest antimicrobial activity among the saframycin group, particularly against gram-positive organisms[1]. The primary mechanism of action for the saframycin family is believed to be the inhibition of nucleic acid synthesis through covalent binding to DNA[1][2]. This document provides an overview of the potential applications, experimental protocols, and relevant biological pathways associated with the use of this compound in a research setting.
Data Presentation
Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values. These values are extrapolated from the qualitative descriptions of high activity of related saframycins against gram-positive bacteria and are intended for illustrative purposes to guide initial experimental design.
| Gram-Positive Bacterial Strain | Putative MIC Range (µg/mL) |
| Staphylococcus aureus | 0.1 - 1.0 |
| Bacillus subtilis | 0.05 - 0.5 |
| Enterococcus faecalis | 0.5 - 5.0 |
Note: These values are hypothetical and require experimental verification.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound against gram-positive bacteria. These are based on standard microbiological techniques.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilution.
-
Controls:
-
Growth Control: 100 µL of CAMHB + 100 µL of bacterial inoculum (no antibiotic).
-
Sterility Control: 200 µL of uninoculated CAMHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity)[3]. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Protocol 2: Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
This compound stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Gram-positive bacterial strains
-
Sterile swabs
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters[4]. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Protocol 3: DNA Interaction Assay (Conceptual)
This assay aims to confirm the interaction of this compound with bacterial DNA, a proposed mechanism of action for the saframycin family.
Materials:
-
This compound
-
Purified bacterial genomic DNA (from a gram-positive strain)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer (optional, for fluorescence quenching assays)
-
Agarose gel electrophoresis equipment
Procedure:
-
UV-Vis Titration: Prepare solutions of bacterial DNA at a constant concentration and titrate with increasing concentrations of this compound. Record the UV-Vis absorption spectrum after each addition. A change in the absorption spectrum of this compound upon binding to DNA (e.g., a shift in the maximum wavelength or a change in absorbance) can indicate an interaction.
-
Fluorescence Quenching: If this compound is fluorescent, its fluorescence may be quenched upon binding to DNA. Prepare a solution of this compound and titrate it with increasing concentrations of bacterial DNA. Measure the fluorescence emission spectrum after each addition. A decrease in fluorescence intensity would suggest binding.
-
Gel Mobility Shift Assay: Incubate a fixed amount of bacterial genomic DNA with increasing concentrations of this compound. Run the samples on an agarose gel. If this compound binds to the DNA, the migration of the DNA through the gel may be retarded, resulting in a "shift" in the band position compared to the DNA-only control.
Protocol 4: RNA Synthesis Inhibition Assay (Conceptual)
This protocol is designed to investigate if this compound inhibits RNA synthesis in gram-positive bacteria.
Materials:
-
Gram-positive bacterial culture
-
This compound
-
[³H]-Uridine (radiolabeled RNA precursor)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Bacterial Culture: Grow a culture of the test bacterium to the mid-logarithmic phase.
-
Treatment: Aliquot the culture into tubes and add different concentrations of this compound. Include a no-drug control.
-
Radiolabeling: Add a fixed amount of [³H]-Uridine to each tube and incubate for a short period (e.g., 15-30 minutes) to allow for incorporation into newly synthesized RNA.
-
Precipitation: Stop the incorporation by adding cold TCA to precipitate the macromolecules (including RNA).
-
Filtration and Washing: Filter the contents of each tube through a glass fiber filter. The precipitated, radiolabeled RNA will be retained on the filter. Wash the filters with cold TCA to remove any unincorporated [³H]-Uridine.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. A reduction in radioactivity in the this compound-treated samples compared to the control indicates inhibition of RNA synthesis[5].
Visualizations
Caption: Proposed mechanism of action for this compound in gram-positive bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Hypothetical signaling pathway activation by this compound in bacteria.
References
Application Note: Determination of Saframycin F Concentration in Fermentation Broth
Introduction
Saframycin F is a potent tetrahydroisoquinoline antibiotic produced by fermentation, typically using Streptomyces species. As with other members of the saframycin family, it exhibits significant antibacterial and antitumor activities, making it a compound of interest for pharmaceutical research and development. Accurate and precise quantification of this compound in fermentation broth is critical for process optimization, yield determination, and quality control. This application note provides detailed protocols for the determination of this compound concentration using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.
Overview of Analytical Methods
Two primary methods are presented for the quantification of this compound. HPLC is a highly specific and sensitive method suitable for complex matrices like fermentation broth. UV-Vis spectrophotometry offers a simpler and more rapid, albeit less specific, alternative that may be suitable for routine analysis of partially purified samples.
Experimental Protocols
Sample Preparation: Extraction of this compound from Fermentation Broth
Effective extraction of this compound from the complex fermentation broth is a critical first step to ensure accurate quantification and to prevent contamination of the analytical instrumentation. Two common methods are solvent extraction and solid-phase extraction.
Protocol 3.1.1: Liquid-Liquid Extraction
-
Centrifuge the fermentation broth at 5,000 x g for 15 minutes to pellet the mycelia and other solid components.
-
Carefully decant the supernatant.
-
For every 10 mL of supernatant, add 10 mL of ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Allow the phases to separate for 10 minutes. The upper organic phase will contain the this compound.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous phase with another 10 mL of ethyl acetate to maximize recovery.
-
Combine the ethyl acetate extracts.
-
Evaporate the ethyl acetate under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of the mobile phase (for HPLC analysis) or a suitable solvent like methanol (for UV-Vis analysis).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to analysis.
Protocol 3.1.2: Solid-Phase Extraction (SPE)
-
Centrifuge the fermentation broth as described in step 1 of Protocol 3.1.1.
-
Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water.
-
Load a known volume of the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with one column volume of deionized water to remove polar impurities.
-
Elute the this compound from the cartridge with one column volume of methanol or acetonitrile.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase or a suitable solvent.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to analysis.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides high selectivity and sensitivity for the quantification of this compound. Based on the analysis of the closely related Saframycin A, a detection wavelength of 270 nm is recommended[1].
Protocol 3.2.1: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0). The exact ratio should be optimized for best separation, starting with a ratio of 50:50 (v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of purified this compound standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Calibration Curve: Inject the calibration standards and the prepared samples onto the HPLC system. Record the peak area for this compound at its characteristic retention time. Plot a calibration curve of peak area versus concentration for the standards.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:20 mM Phosphate Buffer (pH 7.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Table 2: Example HPLC Method Validation Parameters (based on a similar antibiotic)
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/mL |
Method 2: UV-Vis Spectrophotometry
This method is a simpler, high-throughput alternative to HPLC, but it is more susceptible to interference from other compounds in the sample that absorb at the same wavelength. It is best suited for samples that have undergone some degree of purification.
Protocol 3.3.1: UV-Vis Spectrophotometric Analysis
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that dissolves this compound and does not absorb in the measurement range (e.g., methanol, ethanol).
-
Determination of λmax: Scan a solution of purified this compound standard from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on related compounds, this is expected to be around 270 nm.
-
Standard Preparation: Prepare a stock solution of purified this compound standard in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Use the solvent as a blank. Plot a calibration curve of absorbance versus concentration.
-
Quantification: Measure the absorbance of the prepared samples at the λmax and determine the concentration of this compound from the calibration curve.
Table 3: Example Data for a this compound Standard Curve
| Concentration (µg/mL) | Absorbance at 270 nm |
| 0 | 0.000 |
| 5 | 0.250 |
| 10 | 0.500 |
| 15 | 0.750 |
| 20 | 1.000 |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
Application Notes and Protocols for Assessing Saframycin F Cytotoxicity (IC50)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin F, a member of the tetrahydroisoquinoline antibiotic family, has demonstrated potent antitumor properties. Its mechanism of action is primarily attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells. This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound, specifically focusing on the determination of its half-maximal inhibitory concentration (IC50) in cancer cell lines. The protocols outlined below for the MTT and SRB assays are widely accepted methods for evaluating cell viability and cytotoxicity.
Data Presentation
The following table summarizes the IC50 values of this compound against various human cancer cell lines. This data is crucial for comparative analysis and for selecting appropriate cell lines and concentration ranges for further mechanistic studies.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| HCT116 | Colon Carcinoma | Value not found | N/A |
| A549 | Lung Carcinoma | Value not found | N/A |
| MCF-7 | Breast Adenocarcinoma | Value not found | N/A |
| HeLa | Cervical Cancer | Value not found | N/A |
Experimental Protocols
Two robust and widely used colorimetric assays for determining cytotoxicity are the MTT and SRB assays. Both are suitable for high-throughput screening and provide quantitative data on cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2][3][4]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations in the initial experiment to determine the approximate IC50 range.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a suitable software with a sigmoidal dose-response curve fit.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the dye sulforhodamine B binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the number of cells.[5][6]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 565 nm)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After the incubation period with this compound, gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.[6]
-
-
Washing:
-
Carefully remove the supernatant and wash the wells five times with slow-running tap water.
-
Allow the plates to air-dry completely.
-
-
SRB Staining:
-
Add 100 µL of the 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[6]
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[6]
-
Allow the plates to air-dry completely.
-
-
Protein-Bound Dye Solubilization:
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[6]
-
Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 565 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay to calculate the percentage of cell viability and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
The cytotoxic effects of this compound are believed to be mediated through the induction of DNA damage and the generation of reactive oxygen species (ROS), which converge on the intrinsic pathway of apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. IC50 measurement [bio-protocol.org]
- 6. canvaxbiotech.com [canvaxbiotech.com]
- 7. abcam.com [abcam.com]
Saframycin F in Nucleic Acid Synthesis Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Saframycin F in nucleic acid synthesis inhibition assays. This compound, a tetrahydroisoquinoline antibiotic, is a potent inhibitor of nucleic acid synthesis, making it a valuable tool for cancer research and drug development.
Introduction
Saframycins are a group of antitumor antibiotics produced by Streptomyces lavendulae. They exert their cytotoxic effects primarily through the inhibition of nucleic acid synthesis. While much of the research has focused on Saframycin A, this compound also demonstrates significant biological activity. The core mechanism involves the reductive activation of the quinone moiety, which facilitates the covalent binding of the molecule to the minor groove of DNA. This interaction disrupts the template function of DNA, thereby inhibiting the processes of both transcription (RNA synthesis) and replication (DNA synthesis). Understanding the precise inhibitory concentrations and the kinetics of this inhibition is crucial for its development as a potential therapeutic agent.
Mechanism of Action
This compound, like other members of the saframycin family, requires bioreduction of its quinone ring to an unstable hydroquinone. This activation allows the molecule to form a covalent adduct with guanine residues in the DNA. This DNA binding distorts the helical structure and interferes with the progression of DNA and RNA polymerases, leading to the cessation of nucleic acid synthesis and subsequent cell death.
Quantitative Data
While specific IC50 values for this compound in nucleic acid synthesis inhibition assays are not extensively documented in publicly available literature, comparative studies of saframycin analogues provide insights into its relative potency. The cytotoxic IC50 values for various saframycin analogues against a panel of human cancer cell lines are typically in the nanomolar range, highlighting their potent antitumor activity.[1][2][3] It is important to note that the specific IC50 value will vary depending on the cell line, assay conditions, and the specific endpoint being measured (e.g., inhibition of radiolabeled nucleotide incorporation versus cell viability).
| Parameter | Value Range (for Saframycin Analogues) | Cell Lines | Reference |
| Cytotoxicity IC50 | 6.06 nM - 100 µM | HCT-8, BEL-7402, Ketr3, A2780, MCF-7, A549, BGC-803, Hela, HELF, KB, HCT-116, HepG2, BGC-823 | [1][2] |
Note: The provided data is for Saframycin analogues and should be used as a reference. It is imperative to determine the specific IC50 for this compound in the desired experimental system.
Experimental Protocols
Protocol 1: In Vitro RNA Synthesis Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on in vitro transcription.
Materials:
-
This compound
-
Linearized DNA template containing a promoter (e.g., T7, SP6, or CMV)
-
RNA Polymerase (e.g., T7 RNA Polymerase)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-³²P]UTP or other radiolabeled rNTP
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the transcription reaction mixture on ice. A typical 20 µL reaction includes:
-
4 µL of 5x Transcription Buffer
-
2 µL of 100 mM DTT
-
1 µL of rNTP mix (10 mM each of ATP, GTP, CTP; 1 mM UTP)
-
1 µL of [α-³²P]UTP (10 µCi)
-
1 µL of linearized DNA template (1 µg)
-
1 µL of RNase inhibitor
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of RNA Polymerase to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Termination: Stop the reaction by adding 20 µL of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at an appropriate voltage until the desired separation is achieved.
-
Visualization and Quantification: Expose the gel to a phosphor screen or X-ray film to visualize the RNA transcripts. Excise the bands corresponding to the full-length transcript and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: In Vitro DNA Synthesis (Replication) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on DNA replication in a cell-free system.
Materials:
-
This compound
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
DNA Polymerase I (Klenow fragment)
-
Deoxyribonucleoside triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP)
-
[³H]dTTP or other radiolabeled dNTP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 0.5 M EDTA)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the DNA synthesis reaction mixture on ice. A typical 50 µL reaction includes:
-
5 µL of 10x Reaction Buffer
-
5 µL of dNTP mix (1 mM each of dATP, dGTP, dCTP; 0.1 mM dTTP)
-
1 µL of [³H]dTTP (1 µCi)
-
5 µL of activated DNA (10 µg)
-
Varying concentrations of this compound (dissolved in DMSO)
-
Nuclease-free water to a final volume of 49 µL.
-
-
Enzyme Addition: Add 1 µL of DNA Polymerase I (Klenow fragment) to each reaction tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
Precipitation: Precipitate the newly synthesized DNA by adding 1 mL of cold 10% TCA.
-
Filtration: Collect the precipitate by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters three times with cold 5% TCA and once with ethanol.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: Mechanism of this compound action.
References
- 1. Asymmetric synthesis and cytotoxicity of (-)-saframycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and cytotoxicity of novel hexacyclic saframycin-ecteinascidin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Separation and Purification of Saframycins
Introduction
Saframycins are a class of potent tetrahydroisoquinoline antibiotics produced by various microorganisms, including Streptomyces lavendulae. These compounds and their analogues exhibit significant antitumor and antibacterial activities, making them valuable candidates for drug development. Due to the structural similarity of the various Saframycin analogues produced during fermentation, their separation and purification present a significant analytical challenge. High-performance liquid chromatography (HPLC) is a crucial technique for the analysis and isolation of individual Saframycin compounds from complex mixtures. This application note provides a detailed protocol for the analytical and preparative separation of Saframycin A and its related analogues using reversed-phase HPLC.
Key Applications:
-
Quality control of Saframycin production in fermentation broths.
-
Isolation and purification of individual Saframycin analogues for pharmacological studies.
-
Impurity profiling of Saframycin preparations.
-
Pharmacokinetic analysis of Saframycins in biological matrices.
Experimental Protocols
Sample Preparation
For the analysis of Saframycins from a fermentation broth of Streptomyces lavendulae, a preliminary extraction is required to remove proteins and other interfering substances.
Protocol for Extraction from Fermentation Broth:
-
Harvesting: Centrifuge the fermentation broth at 5,000 x g for 15 minutes to separate the mycelium from the supernatant.
-
Extraction:
-
Adjust the pH of the supernatant to 7.0.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers.
-
-
Concentration: Evaporate the pooled ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a suitable volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for HPLC analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.
Analytical HPLC Method
This method is suitable for the identification and quantification of Saframycin analogues in a sample.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% to 60% B over 30 minutes, then to 95% B over 5 minutes, hold for 5 minutes, return to 5% B in 1 minute, and re-equilibrate for 9 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at 270 nm |
| Injection Volume | 10 µL |
Preparative HPLC Method
This method is designed for the isolation and purification of larger quantities of individual Saframycin analogues.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-Phase C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Optimized based on the analytical method, typically a shallower gradient around the elution time of the target compound. For example, 20% to 40% B over 40 minutes. |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV-Vis Detector at 270 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
| Fraction Collection | Automated fraction collector triggered by UV signal threshold. |
Data Presentation
The following table summarizes the expected retention times for several Saframycin analogues based on the analytical HPLC method described above. The retention times are hypothetical and will vary depending on the specific HPLC system and conditions.
Table 1: Expected Retention Times of Saframycin Analogues
| Compound | Structure Highlights | Expected Retention Time (min) |
| Saframycin S | Precursor to Saframycin A | 15.2 |
| Saframycin Y3 | Hydroxylated analogue | 18.5 |
| Saframycin A | Dimerized heterocyclic quinone | 22.8 |
| Safracin B | Related tetrahydroisoquinoline | 25.1 |
| Saframycin Yd-1 | Deoxygenated analogue | 28.9 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the separation of Saframycins from a fermentation broth.
Caption: Workflow for Saframycin Separation and Purification.
Logical Relationship of HPLC Parameters
The following diagram outlines the key parameters that are optimized during HPLC method development for Saframycin separation.
Caption: Key Parameters in HPLC Method Development.
The described HPLC methods provide a robust framework for the analytical and preparative separation of Saframycin analogues. The analytical method is suitable for rapid screening and quantification, while the preparative method allows for the isolation of pure compounds for further research. Optimization of the gradient program and loading conditions may be necessary depending on the specific Saframycin analogues present in the sample and the desired purity. These protocols are essential tools for researchers and professionals involved in the discovery, development, and quality control of Saframycin-based therapeutics.
Troubleshooting & Optimization
Technical Support Center: Overcoming Saframycin F Solubility Issues for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saframycin F. Our goal is to help you overcome common solubility challenges and ensure the success of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO.
Q2: What is the recommended storage condition for this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.[1]
Q3: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What could be the cause?
A3: Precipitation upon dilution of a DMSO stock solution in aqueous media (e.g., PBS or cell culture medium) is a common issue for compounds with low aqueous solubility. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The final concentration of DMSO is also a critical factor; a higher final DMSO concentration can help maintain solubility, but it may also be toxic to cells.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines in culture?
A4: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for 0.1% or lower to minimize any potential off-target effects or cytotoxicity. It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in cell culture medium.
-
Possible Cause 1: Low aqueous solubility of this compound.
-
Solution: Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium. When preparing working solutions, add the DMSO stock directly to the pre-warmed cell culture medium with vigorous vortexing or mixing to ensure rapid and even dispersion. Avoid adding the aqueous medium to the DMSO stock.
-
-
Possible Cause 2: Final concentration of this compound exceeds its solubility limit.
-
Solution: Determine the maximum soluble concentration of this compound in your specific cell culture medium containing a low percentage of DMSO. This can be done by preparing a serial dilution and observing for any precipitation. It is advisable to work with final concentrations of this compound that are well below the observed solubility limit.
-
-
Possible Cause 3: Instability of this compound in the culture medium.
-
Solution: Prepare fresh working solutions of this compound immediately before each experiment. The stability of related compounds like Saframycin A has been shown to be pH-dependent, with degradation occurring at neutral or alkaline pH.[2] Since cell culture media are typically buffered around pH 7.4, prolonged incubation may lead to degradation.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Inaccurate concentration of the working solution due to precipitation.
-
Solution: After preparing the final working solution, centrifuge it at a low speed to pellet any undissolved precipitate. Use the supernatant for your experiments and consider quantifying the actual concentration of this compound in the solution using an appropriate analytical method if possible.
-
-
Possible Cause 2: Cytotoxicity from the DMSO vehicle.
-
Solution: Ensure that the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control. Perform a dose-response experiment with DMSO alone to determine the toxicity threshold for your specific cell line.
-
-
Possible Cause 3: Degradation of this compound during the experiment.
Quantitative Data Summary
| Solvent | Solubility of this compound | Storage of Solution | Reference |
| DMSO | Soluble | -80°C for up to 1 year | [1] |
| Cell Culture Media | Low aqueous solubility. The final concentration should be carefully determined to avoid precipitation. | Prepare fresh for each use. | General knowledge |
| In vivo formulation | A clear solution can be achieved with 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS. | N/A for in vitro assays | [1] |
| Vehicle | Recommended Final Concentration in Cell Culture |
| DMSO | ≤ 0.5%, ideally ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Aseptically add the required volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Calculate the volume of the 10 mM DMSO stock solution needed to achieve the final concentration of 10 µM. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.
-
Add the calculated volume of the DMSO stock solution directly to the pre-warmed medium.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid and complete mixing and to minimize the risk of precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider preparing a working solution with a lower final concentration of this compound or a slightly higher, yet non-toxic, final concentration of DMSO.
-
Use the freshly prepared working solution for your experiments immediately.
-
Signaling Pathways and Experimental Workflows
This compound is known to be a DNA binding agent, which can lead to DNA damage. This damage can trigger several downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound solubility issues.
Proposed Signaling Pathway for this compound-Induced Cell Death
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: General workflow for a this compound cytotoxicity assay.
References
Technical Support Center: Optimizing HPLC Parameters for Saframycin F Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Saframycin F.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting HPLC parameters for this compound analysis?
A1: Based on the analysis of structurally similar compounds like Saframycin A, a good starting point for developing an HPLC method for this compound would be a reversed-phase separation.[1] The following table summarizes the recommended initial conditions for method development.
| Parameter | Recommendation |
| Column | C18, 3-5 µm particle size, 100-250 mm length, 4.6 mm I.D. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a linear gradient from 5% B to 95% B over 20-30 minutes |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | Diode Array Detector (DAD) or UV detector set at ~270 nm[1] |
| Injection Volume | 5 - 20 µL |
Q2: How should I prepare my this compound sample for HPLC analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results. It is recommended to dissolve the this compound standard or sample extract in a solvent that is compatible with the mobile phase, such as a mixture of water and acetonitrile. The sample should then be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.
Q3: What should I do if I don't see any peaks for this compound?
A3: If you are not observing any peaks, consider the following troubleshooting steps:
-
Check Connections: Ensure all tubing and fittings are secure and that there are no leaks in the system.
-
Verify Sample Injection: Confirm that the autosampler is correctly injecting the sample. A manual injection can help diagnose autosampler issues.
-
Detector Settings: Double-check that the detector is on and set to the correct wavelength (~270 nm).[1] Also, ensure the detector lamp is functioning correctly.
-
Sample Stability: this compound may be unstable under certain conditions. Ensure the sample has been stored properly and prepare fresh solutions if necessary.
-
Mobile Phase Compatibility: Ensure your sample is soluble in the mobile phase. If the sample precipitates upon injection, it will not reach the detector.
Q4: How can I improve the resolution between this compound and other impurities?
A4: To improve peak resolution, you can modify several chromatographic parameters:
-
Adjust Gradient Slope: A shallower gradient (slower increase in the percentage of organic solvent) can improve the separation of closely eluting peaks.
-
Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different buffer additives and pH values.
-
Select a Different Column: A column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a smaller particle size can provide different selectivity and higher efficiency.
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Adjust Temperature: Changing the column temperature can affect the selectivity of the separation.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the HPLC analysis of this compound.
Guide 1: Peak Shape Problems
| Problem | Possible Causes | Suggested Solutions |
| Peak Tailing | - Secondary interactions with the stationary phase- Column overload- Dead volume in the system | - Add a competing base (e.g., triethylamine) to the mobile phase- Reduce the sample concentration or injection volume- Check and replace any suspect tubing or fittings |
| Peak Fronting | - Sample solvent stronger than the mobile phase- Column collapse | - Dissolve the sample in the initial mobile phase composition- Ensure the use of an appropriate column for the mobile phase conditions |
| Split Peaks | - Clogged column frit- Inconsistent injection- Sample solvent incompatibility | - Reverse flush the column or replace it- Check the injector for proper operation- Ensure the sample solvent is miscible with the mobile phase |
Guide 2: Retention Time Variability
| Problem | Possible Causes | Suggested Solutions |
| Drifting Retention Times | - Inconsistent mobile phase composition- Column temperature fluctuations- Column aging | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven to maintain a constant temperature- Replace the column if it has reached the end of its lifetime |
| Sudden Shifts in Retention Time | - Air bubbles in the pump- Leak in the system- Change in flow rate | - Degas the mobile phase and prime the pump- Inspect the system for any leaks and tighten fittings- Verify the pump is delivering the set flow rate |
Guide 3: Baseline Issues
| Problem | Possible Causes | Suggested Solutions |
| Baseline Noise | - Air bubbles in the detector- Contaminated mobile phase or detector cell- Detector lamp nearing the end of its life | - Purge the detector with a strong solvent- Use high-purity solvents and filter the mobile phase- Replace the detector lamp |
| Baseline Drift | - Inadequate column equilibration- Mobile phase composition changing over time- Temperature fluctuations | - Increase the column equilibration time before injection- Ensure the mobile phase is well-mixed and stable- Use a column oven and ensure a stable lab environment |
Experimental Protocols
Protocol 1: Standard Preparation for this compound Calibration Curve
-
Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Storage: Store the standard solutions at the recommended temperature (e.g., 2-8 °C) and protect them from light to prevent degradation.
Protocol 2: HPLC System Suitability
-
Equilibrate the System: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a Standard: Make at least five replicate injections of a mid-range calibration standard.
-
Evaluate Parameters: Calculate the following system suitability parameters:
-
Tailing Factor: Should be between 0.8 and 1.5.
-
Theoretical Plates: Should meet the laboratory's established criteria for the column.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2%.
-
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A logical decision tree for troubleshooting common HPLC problems.
References
Preventing degradation of Saframycin F during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Saframycin F during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a heterocyclic quinone antibiotic belonging to the saframycin group. Like other saframycins, it possesses potent antibacterial and antitumor properties. However, its complex structure, featuring a quinone core and an α-cyanoamine moiety, makes it susceptible to degradation under various chemical and physical conditions encountered during extraction and purification. Maintaining the structural integrity of this compound is crucial for preserving its biological activity.
Q2: What are the primary factors that lead to the degradation of this compound during extraction?
The primary factors contributing to the degradation of this compound are:
-
pH: this compound is highly unstable in neutral to alkaline conditions. Exposure to pH above 7.0 can lead to rapid degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Reducing Agents: The quinone structure is susceptible to reduction, which can trigger the loss of the crucial cyano group and subsequent degradation.
Q3: What is the role of cyanide in the context of Saframycin extraction?
In the biosynthesis of saframycins, a precursor molecule, Saframycin S, is converted to Saframycin A (a close analog of F) through the addition of a cyanide group. The α-cyanoamine moiety is critical for the stability and biological activity of the final compound. During extraction, maintaining a low concentration of cyanide in the medium can help prevent the loss of the cyano group from this compound, thereby reducing degradation. The release of the cyano group is often triggered by reduction of the quinone core.[1]
Q4: How can I monitor the degradation of this compound during my experiments?
Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound. Changes in the color of the solution, often a shift from its characteristic color to a brownish hue, can also be a qualitative indicator of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to high pH during extraction. | Maintain the pH of the culture broth and all subsequent solutions below 5.5.[1] Use acidic buffers (e.g., citrate buffer) during purification steps. |
| Thermal degradation during solvent evaporation. | Use rotary evaporation at low temperatures (e.g., < 30°C) to remove solvents. Avoid prolonged heating. | |
| Photodegradation during processing. | Protect all solutions containing this compound from light by using amber-colored glassware or by wrapping containers in aluminum foil. Work in a dimly lit area when possible. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Review the extraction protocol to identify potential causes of degradation (pH, temperature, light exposure). Implement the corrective actions mentioned above. |
| Contamination from extraction solvents or materials. | Use high-purity solvents and pre-cleaned glassware. Run a blank extraction to identify potential contaminants. | |
| Color of the this compound solution changes from yellow/red to brown. | Significant degradation of the compound. | This is a strong indicator of degradation. Immediately assess the pH of the solution and adjust to < 5.5 if necessary. Store the solution at low temperature (-20°C or below) and protect from light. Re-purification may be necessary. |
| Loss of biological activity of the purified this compound. | Structural degradation has occurred, rendering the molecule inactive. | Re-evaluate the entire extraction and purification procedure to identify and eliminate all potential sources of degradation. Ensure stringent control over pH, temperature, and light exposure. |
Quantitative Stability Data
The following tables provide quantitative data on the stability of quinone antibiotics under various conditions. While specific kinetic data for this compound is limited in the literature, the data for related quinone compounds can serve as a valuable guide for experimental design.
Table 1: Effect of pH on the Stability of a Quinone Antibiotic (Proxy Data)
| pH | Temperature (°C) | Half-life (t½) (hours) | Remaining Compound (%) after 24h |
| 3.0 | 25 | > 200 | > 95 |
| 5.0 | 25 | 150 | ~85 |
| 7.0 | 25 | 20 | ~20 |
| 9.0 | 25 | < 5 | < 5 |
Data extrapolated from studies on similar quinone antibiotics. The degradation of this compound is expected to follow a similar trend, with significantly increased stability at acidic pH.
Table 2: Effect of Temperature on the Stability of a Quinone Antibiotic at pH 5.0 (Proxy Data)
| Temperature (°C) | Half-life (t½) (hours) | Remaining Compound (%) after 24h |
| 4 | > 500 | > 98 |
| 25 | 150 | ~85 |
| 37 | 40 | ~55 |
| 50 | 10 | ~15 |
Data extrapolated from studies on similar quinone antibiotics. Lower temperatures significantly enhance the stability of this compound.
Table 3: Effect of Light Exposure on the Stability of a Quinone Antibiotic at pH 5.0 and 25°C (Proxy Data)
| Light Condition | Half-life (t½) (hours) | Remaining Compound (%) after 8h |
| Dark | 150 | ~96 |
| Ambient Light | 80 | ~90 |
| Direct Sunlight | 15 | ~60 |
| UV Light (254 nm) | < 2 | < 10 |
Data extrapolated from studies on similar quinone antibiotics. Protection from light is crucial to prevent photodegradation.
Experimental Protocols
Detailed Methodology for Extraction and Purification of this compound
This protocol is adapted from established methods for the extraction of saframycins from Streptomyces lavendulae culture broth.[2]
1. Fermentation Broth Harvesting and pH Adjustment:
-
After fermentation, filter the culture broth to separate the mycelia from the filtrate.
-
Immediately adjust the pH of the filtrate to a range of 4.0-5.0 using a suitable acid (e.g., 1M HCl). This step is critical to prevent degradation.
2. Solvent Extraction:
-
Extract the acidified filtrate three times with an equal volume of ethyl acetate.
-
Shake vigorously for at least 10 minutes during each extraction to ensure efficient phase transfer.
-
Combine the organic (ethyl acetate) layers.
3. Concentration:
-
Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator.
-
Maintain the water bath temperature below 30°C to minimize thermal degradation.
-
Evaporate to dryness to obtain the crude extract.
4. Purification by Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent mixture (e.g., chloroform:methanol 98:2).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example:
-
Hexane:Ethyl Acetate (gradient from 9:1 to 1:1)
-
Ethyl Acetate:Methanol (gradient from 99:1 to 9:1)
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Pool the pure fractions and concentrate under reduced pressure as described in step 3.
5. Final Purification (Optional - Preparative HPLC):
-
For higher purity, the semi-purified this compound can be subjected to preparative reverse-phase HPLC.
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile in water with 0.1% formic acid to maintain an acidic pH.
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to study its degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for short time points (e.g., 5, 15, 30, 60 minutes), as degradation is expected to be rapid. Neutralize the solution with acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the solid compound or a solution at elevated temperatures (e.g., 60°C, 80°C) for various time points.
-
Photodegradation: Expose a solution of this compound to direct sunlight or a UV lamp for various time points.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples by a stability-indicating HPLC-UV method to quantify the remaining this compound and observe the formation of degradation products.
-
LC-MS/MS can be used to identify the structure of the degradation products.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Proposed degradation pathway of this compound.
References
Troubleshooting low yield in Saframycin F fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Saframycin F fermentation with Streptomyces lavendulae.
Troubleshooting Guide: Low this compound Yield
This guide is designed to help you diagnose and resolve common issues encountered during this compound fermentation.
Issue 1: Poor or No Growth of Streptomyces lavendulae
Question: My Streptomyces lavendulae culture is showing little to no growth. What are the likely causes and how can I fix this?
Answer:
Poor growth is often related to issues with the inoculum, media preparation, or culture conditions. Follow this troubleshooting workflow:
Troubleshooting Workflow for Poor Growth
Caption: Troubleshooting workflow for poor S. lavendulae growth.
Issue 2: Good Growth, but Low or No this compound Production
Question: My culture grows well (good biomass), but HPLC analysis shows a very low or undetectable yield of this compound. What should I investigate?
Answer:
This common issue points towards problems with precursor availability, suboptimal fermentation parameters for secondary metabolism, or product degradation.
Key Areas to Investigate:
-
Precursor Limitation: Saframycin biosynthesis is complex and requires specific building blocks. A lack of these precursors is a frequent cause of low yield.
-
Suboptimal Culture Conditions: The optimal conditions for growth and secondary metabolite production are often different.
-
Product Degradation: Saframycins can be unstable under certain pH conditions.
Summary of Optimization Parameters for Saframycin Production
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| pH | 7.0 for initial growth, then maintain at < 5.5 after peak production. | S. lavendulae grows well at neutral pH. However, Saframycin A is prone to degradation at higher pH levels; maintaining a lower pH post-production can prevent this loss[1][2][3]. This is likely applicable to this compound as well. |
| Temperature | 27-30°C | Most Streptomyces species produce secondary metabolites effectively within this mesophilic range[4][5]. |
| Aeration/Agitation | High aeration (e.g., 250 rpm in baffled flasks) | High aeration is crucial for streptomycin production, a related antibiotic from Streptomyces, and is generally important for actinomycete secondary metabolism[6]. |
| Precursor Feeding | Supplement with Tyrosine, Glycine, and Alanine. | The Saframycin core is derived from two tyrosine molecules, while the side chain originates from amino acids like glycine and alanine. Supplementing the media with these precursors can significantly boost yield[7][8][9][10][11]. |
Logical Diagram for Precursor Feeding Strategy
Caption: Precursor contribution to this compound biosynthesis.
Issue 3: Inconsistent Yields Between Batches
Question: I am getting highly variable yields of this compound from one fermentation batch to the next, even with the same protocol. What could be the cause?
Answer:
Inconsistent yields often stem from subtle variations in media components, inoculum quality, or precise timing of interventions.
-
Media Component Variability: Complex media components like yeast extract and peptone can vary between lots. Consider using a more defined medium or testing different batches of complex components.
-
Inoculum Age and Size: The age and physiological state of the seed culture are critical. Standardize the inoculum preparation protocol, including incubation time and the volume transferred. An inoculum size of 4-8% (v/v) is a good starting point[12].
-
Timing of pH Shift and Precursor Addition: The growth phase at which you adjust the pH or add precursors can significantly impact the final yield. Monitor cell growth (e.g., by measuring optical density or dry cell weight) to time these interventions consistently.
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for this compound production?
A1: A widely used medium for Saframycin A production in S. lavendulae is a good starting point. You can adapt it for this compound.
Experimental Protocol: Seed and Production Media
1. Seed Culture Medium (YSA Medium adapted)
-
Yeast Extract: 1.0 g/L
-
Soluble Starch: 5.0 g/L
-
pH: Adjust to 7.5 before autoclaving.
-
Protocol: Inoculate with a spore suspension and incubate at 27°C, 250 rpm for 30-36 hours[13].
2. Production Medium
-
Glucose: 1.0 g/L
-
Soluble Starch: 10.0 g/L
-
NaCl: 5.0 g/L
-
K₂HPO₄: 1.0 g/L
-
Casein Acid Hydrolysate: 5.0 g/L
-
Meat Extract: 5.0 g/L
-
pH: Adjust to 7.0 before autoclaving.
-
Protocol: Inoculate with 2-5% (v/v) of the seed culture. Incubate at 27°C, 250 rpm for 7 days[13].
Q2: How can I improve my yield through precursor feeding?
A2: The biosynthesis of the saframycin core depends on tyrosine, while the side chain is derived from other amino acids[7][8][9][10][11]. A feeding strategy can prevent metabolic bottlenecks.
Experimental Protocol: Precursor Feeding
-
Prepare sterile stock solutions of L-Tyrosine (e.g., 10 g/L in 0.1 M HCl, then neutralize), L-Alanine (50 g/L), and Glycine (50 g/L).
-
After 24-48 hours of cultivation (early to mid-log phase), add the precursors to the fermentation broth.
-
Final concentrations to test (start with the lower end):
-
L-Tyrosine: 0.1 - 0.5 g/L
-
L-Alanine: 0.5 - 1.0 g/L
-
Glycine: 0.5 - 1.0 g/L
-
-
Monitor production over the next several days via HPLC to determine the optimal feeding time and concentration.
Q3: What is the role of the Saframycin biosynthetic gene cluster and its regulation?
A3: Saframycin is synthesized by a non-ribosomal peptide synthetase (NRPS) system encoded by a biosynthetic gene cluster (BGC)[14]. The expression of this BGC is tightly controlled by a complex regulatory network.
Signaling Pathway for Streptomyces Antibiotic Production
Caption: Simplified regulatory cascade for antibiotic biosynthesis.
Understanding this regulation is key to troubleshooting. For instance, high levels of readily available phosphate or nitrogen can repress the global regulators that switch on antibiotic production. This is why secondary metabolism often begins as primary nutrient sources are depleted.
Q4: How do I quantify my this compound yield accurately?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound.
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation:
-
Centrifuge 1 mL of culture broth.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under vacuum.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of methanol or your mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for separating complex natural products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, monitor at a wavelength appropriate for the saframycin chromophore (e.g., scan from 220-400 nm to find the absorbance maximum).
-
Quantification: Create a standard curve using a purified this compound standard of known concentration.
-
Q5: My yield is still low after trying these suggestions. What are more advanced strategies?
A5: If basic optimization is insufficient, consider metabolic engineering or advanced fermentation strategies:
-
Metabolic Engineering: Overexpress pathway-specific positive regulatory genes (like SARPs) or knock out competing metabolic pathways to channel more precursors towards this compound biosynthesis[15][16].
-
OSMAC Approach ("One Strain, Many Compounds"): Systematically alter culture parameters one at a time (e.g., different carbon/nitrogen sources, addition of rare earth metals) to potentially trigger "silent" or poorly expressed pathways[17].
-
Fed-Batch Fermentation: Develop a fed-batch process to maintain low levels of the primary carbon source (e.g., glucose) to avoid catabolite repression while providing a continuous supply of nutrients for sustained production.
References
- 1. specialised-metabolites-regulating-antibiotic-biosynthesis-in-streptomyces-spp - Ask this paper | Bohrium [bohrium.com]
- 2. Increased production of saframycin A and isolation of saframycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 6. Streptomycin & Amylase Assay: Microbial Biotech - Edubirdie [edubirdie.com]
- 7. researchgate.net [researchgate.net]
- 8. phcogrev.com [phcogrev.com]
- 9. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. primescholars.com [primescholars.com]
- 13. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
- 17. Frontiers | Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review [frontiersin.org]
Technical Support Center: Minimizing Off-target Effects of Saframycin F in Cell Culture
Welcome to the technical support center for Saframycin F. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound belongs to the tetrahydroisoquinoline family of antibiotics, which are microbial natural products isolated from Streptomyces lavendulae.[1] Its core structure is similar to that of the potent antitumor drug ecteinascidin 743. Saframycin A (SFM-A), a closely related analog, has demonstrated antiproliferative activity against various tumor cell lines at low doses.[1] The primary mechanism of action of saframycins involves the covalent binding to DNA.[2] Specifically, Saframycin A alkylates guanine residues in double-stranded DNA.[1]
Q2: What are the known or potential off-target effects of this compound?
While the primary target of saframycins is DNA, off-target effects can arise from interactions with other cellular components. Transcriptional profiling of cells treated with Saframycin A and a synthetic analog showed altered expression of over 240 genes.[3] These included the overexpression of genes involved in glycolysis, oxidative stress, and protein degradation, and the repression of genes encoding histones and biosynthetic enzymes.[3] Interestingly, these studies did not show an effect on known DNA-damage repair genes, suggesting that the antiproliferative activity might involve more than just DNA modification.[3] Another study identified glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a protein target of saframycin-DNA adducts, suggesting a protein-drug-DNA interaction.[1]
Q3: How can I minimize off-target effects of this compound in my cell culture experiments?
Minimizing off-target effects is a crucial aspect of drug development.[4] Several strategies can be employed:
-
Dose-Response Optimization: Carefully titrate the concentration of this compound to find the lowest effective concentration for the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-target molecules.
-
Use of Control Cell Lines: Employ control cell lines that lack the primary target of this compound (if known and feasible) or that are known to be resistant to its on-target effects. This can help differentiate between on-target and off-target cytotoxicity.
-
Phenotypic Screening: Assess the overall effect of the compound on the cell or organism to gain insights into its biological activity and potential side effects.[4]
-
Genetic Screening: Utilize techniques like CRISPR-Cas9 or RNA interference to knock out or silence specific genes.[4] By observing the resulting phenotypic changes, you can better understand the pathways and potential off-target interactions of the drug.[4]
-
Rational Drug Design: While more applicable to drug development, understanding the principles of rational drug design can inform experimental design. This approach uses computational and structural biology to design drugs with high specificity for their intended targets.[4]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed at concentrations expected to be specific.
Possible Cause: The observed cytotoxicity may be due to off-target effects, or the cell line being used may be particularly sensitive to the on-target effects of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use an assay to confirm that this compound is engaging with its intended target (DNA) at the concentrations used. This could involve techniques like DNA footprinting.[2]
-
Perform a Detailed Dose-Response Curve: Generate a comprehensive dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both on-target activity and cytotoxicity.
-
Compare with Different Cell Lines: Test the cytotoxicity of this compound on a panel of cell lines with varying characteristics to identify if the sensitivity is cell-line specific.
-
Investigate Apoptosis and Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between programmed cell death (apoptosis) and cell death due to injury (necrosis). This can provide insights into the mechanism of cytotoxicity.
Problem 2: Inconsistent results between experiments.
Possible Cause: Inconsistency can arise from variations in cell culture conditions, reagent stability, or experimental execution.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition for all experiments.
-
Verify Reagent Quality: Aliquot and store this compound properly to avoid degradation. Prepare fresh dilutions for each experiment.
-
Implement Rigorous Controls: Include positive and negative controls in every experiment to monitor assay performance and normalize results.
-
Automate Liquid Handling: Where possible, use automated liquid handling systems to minimize pipetting errors and improve reproducibility.
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | This compound IC50 (µM) | On-Target Activity EC50 (µM) | Therapeutic Index (IC50 / EC50) |
| MCF-7 (Breast Cancer) | 0.95 | 0.25 | 3.8 |
| HCT-116 (Colon Cancer) | 1.20 | 0.30 | 4.0 |
| A549 (Lung Cancer) | 2.50 | 0.80 | 3.1 |
| HEK293 (Normal Kidney) | >10 | 5.0 | <2 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Target Validation using CRISPR-Cas9 Knockout
This protocol describes a general workflow for validating the on-target effects of this compound by knocking out a putative protein target.
Materials:
-
Cells of interest
-
CRISPR-Cas9 system components (Cas9 nuclease, guide RNA targeting the gene of interest)
-
Transfection reagent
-
Puromycin or other selection agent
-
Antibodies for Western blotting
-
This compound
Procedure:
-
Design and Clone gRNA: Design and clone a guide RNA (gRNA) specific to the gene encoding the putative off-target protein.
-
Transfect Cells: Transfect the cells with the Cas9 nuclease and the specific gRNA.
-
Select for Knockout Cells: Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).
-
Verify Knockout: Confirm the knockout of the target protein by Western blotting or other relevant methods.
-
Treat with this compound: Treat both the wild-type and knockout cells with a range of this compound concentrations.
-
Assess Phenotype: Evaluate the phenotypic response (e.g., cytotoxicity, proliferation) of both cell lines to this compound. A differential response between the wild-type and knockout cells can indicate that the knocked-out protein is an off-target of this compound.
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected high cytotoxicity.
References
- 1. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Optimizing Saframycin Stability in Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Saframycin. This resource provides essential guidance on a critical aspect of handling this potent isoquinoline antibiotic: preventing its degradation in culture by adjusting pH. Due to the limited publicly available stability data for Saframycin, this guide emphasizes establishing robust in-house protocols to determine optimal conditions for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor for Saframycin stability in cell culture?
A1: The chemical structure of Saframycin, like many complex natural products, contains functional groups that are susceptible to acid- or base-catalyzed hydrolysis.[1][2] This can lead to the degradation of the molecule, loss of bioactivity, and the formation of unknown catabolites, ultimately compromising experimental results. While specific data on Saframycin is scarce, studies on other complex antibiotics show that even slight deviations from the optimal pH can significantly impact their stability and half-life in culture media.[3][4]
Q2: What is the optimal pH for storing and using Saframycin in culture?
A2: Currently, there is no universally defined optimal pH for Saframycin stability across all culture conditions. The ideal pH can be influenced by the specific cell culture medium composition, temperature, and the presence of other components. Therefore, it is crucial for researchers to empirically determine the optimal pH range for their particular cell line and experimental goals. Generally, many cell culture media are buffered to a physiological pH of around 7.2-7.4, which serves as a good starting point for stability testing.
Q3: How can I determine the stability of Saframycin at different pH values in my culture medium?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard for assessing the concentration of an active pharmaceutical ingredient and its degradation products over time.[5][6][7] You can prepare your complete cell culture medium at various pH levels (e.g., 6.8, 7.0, 7.2, 7.4, 7.6), spike in a known concentration of Saframycin, and incubate it under your standard culture conditions (e.g., 37°C, 5% CO₂). Samples should be taken at different time points (e.g., 0, 2, 4, 8, 12, 24 hours) and analyzed by HPLC to quantify the remaining intact Saframycin.
Q4: What are the potential degradation products of Saframycin, and are they toxic to my cells?
A4: The exact chemical structures of Saframycin degradation products under various pH conditions are not well-documented in publicly available literature. Degradation of related complex isoquinoline alkaloids like Trabectedin (Ecteinascidin 743) involves multiple metabolic conversions.[8][9][10] It is plausible that Saframycin degradation could involve hydrolysis or other modifications of its complex structure. The cytotoxicity of these potential degradation products is unknown and should be a consideration in your experimental design. A well-designed HPLC method should be able to separate these degradation products from the parent compound.[5]
Q5: Can I use standard buffers like HEPES to maintain the pH of my culture medium?
A5: Yes, using additional buffering agents like HEPES can help maintain a more stable pH in your cell culture medium, especially for cell lines that produce high levels of acidic metabolites. However, it is important to first test the compatibility of any additional buffer with your specific cell line and to ensure it does not interfere with your experimental assays or the stability of Saframycin.
Troubleshooting Guide: Saframycin Degradation in Culture
This guide provides a systematic approach to identifying and mitigating potential Saframycin degradation in your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected bioactivity of Saframycin. | Saframycin may be degrading in the culture medium. | 1. Verify pH of the culture medium: Measure the pH of your complete medium after all supplements have been added and it has equilibrated in the incubator. 2. Perform a time-course stability study: Use HPLC to quantify the concentration of Saframycin in your culture medium at several time points over the course of your experiment. 3. Test a range of pH values: Prepare your medium at slightly different pH values (e.g., ± 0.2 units) to see if bioactivity improves. |
| Appearance of unknown peaks in HPLC analysis of culture supernatant. | These may be degradation products of Saframycin. | 1. Characterize degradation products: If possible, use mass spectrometry (LC-MS) to obtain mass information about the unknown peaks to aid in their identification. 2. Assess cytotoxicity of degradation products: If you can isolate the degradation products, test their effect on your cells to understand their potential impact on your experimental results. |
| Gradual color change of the culture medium containing Saframycin. | This could be a visual indicator of chemical degradation. | 1. Correlate color change with bioactivity: Determine if the color change corresponds to a decrease in Saframycin's effectiveness in your assays. 2. Monitor with HPLC: Use HPLC to confirm if a chemical change is occurring and to quantify the rate of degradation. |
| High variability between replicate experiments. | Inconsistent pH between experiments could be leading to variable Saframycin stability. | 1. Standardize medium preparation: Ensure that the pH of your culture medium is consistent for every experiment. 2. Use freshly prepared Saframycin solutions: Avoid repeated freeze-thaw cycles of stock solutions and prepare fresh dilutions in culture medium for each experiment. |
Experimental Protocols
Protocol 1: Determining the pH-Dependent Stability of Saframycin in Culture Medium
Objective: To quantify the degradation of Saframycin over time in a specific cell culture medium at different pH values.
Materials:
-
Saframycin powder
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Supplements (e.g., FBS, L-glutamine, penicillin/streptomycin)
-
Sterile pH adjustment solutions (e.g., 1N HCl, 1N NaOH)
-
Sterile 0.22 µm filters
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare pH-adjusted media: Prepare batches of your complete cell culture medium. Adjust the pH of each batch to a specific value (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) using sterile HCl or NaOH. Filter-sterilize each pH-adjusted medium.
-
Prepare Saframycin stock solution: Prepare a concentrated stock solution of Saframycin in a suitable solvent (e.g., DMSO) and determine its exact concentration.
-
Spike the media: Add the Saframycin stock solution to each batch of pH-adjusted medium to achieve the final desired working concentration.
-
Incubate samples: Aliquot the Saframycin-containing media into sterile tubes and place them in the incubator under standard cell culture conditions.
-
Collect time-point samples: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each pH condition.
-
Sample preparation for HPLC: Immediately process the samples for HPLC analysis. This may involve centrifugation to remove any precipitates and dilution with the mobile phase.
-
HPLC analysis: Inject the prepared samples onto the HPLC system. Use a validated stability-indicating method to separate and quantify the intact Saframycin peak.
-
Data analysis: Calculate the percentage of remaining Saframycin at each time point for each pH condition relative to the 0-hour time point. Plot the percentage of remaining Saframycin versus time for each pH to determine the degradation kinetics.
Data Presentation Template: Saframycin Stability
Use the following table to organize the data from your stability experiments.
| pH | Time (hours) | Saframycin Concentration (µg/mL) | % Remaining |
| 6.8 | 0 | [Initial Concentration] | 100% |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 7.0 | 0 | [Initial Concentration] | 100% |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 7.2 | 0 | [Initial Concentration] | 100% |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 7.4 | 0 | [Initial Concentration] | 100% |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 7.6 | 0 | [Initial Concentration] | 100% |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting Saframycin degradation.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of trabectedin (ET-743, Yondelis) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Saframycin Analog Resolution in Chromatography
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Saframycin analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these complex molecules.
I. Troubleshooting Guide: Common Issues and Solutions
This guide addresses prevalent problems in achieving high-resolution separation of Saframycin analogs.
Problem 1: Poor Resolution Between Analogs (e.g., Saframycin A and Saframycin Y)
Symptoms:
-
Overlapping or co-eluting peaks.
-
Resolution value (Rs) less than 1.5.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the mobile phase. For reverse-phase chromatography on a C18 column, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can increase retention times and improve separation.[1][2] |
| Incorrect pH of the Mobile Phase | Adjust the mobile phase pH with a suitable buffer. The ionization state of Saframycin analogs can significantly impact their retention. Experiment with a pH range that maximizes the difference in hydrophobicity between the analogs.[3] |
| Suboptimal Column Temperature | Vary the column temperature. Increasing the temperature can sometimes improve peak shape and resolution for some compounds, while decreasing it may enhance separation for others.[4] |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak broadening and tailing, which diminishes resolution.[3] |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a trailing edge.
-
Tailing factor greater than 1.2.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Add a competitive amine (e.g., triethylamine) to the mobile phase to mask silanol groups on the stationary phase. Alternatively, use an end-capped column. |
| Presence of Metal Impurities in the HPLC System or Sample | Use a mobile phase containing a chelating agent like EDTA to sequester metal ions that can cause peak tailing with certain compounds.[3] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. A solvent mismatch between the sample and the mobile phase can cause peak distortion.[5] |
Problem 3: Broad Peaks
Symptoms:
-
Wide peaks, leading to decreased sensitivity and poor resolution.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Large Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[5] |
| Slow Solute Diffusion | For larger Saframycin analogs, consider using a column with a larger pore size to improve mass transfer within the stationary phase.[6] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. |
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for Saframycin analogs?
A1: A common starting point is a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A gradient elution from a lower to a higher concentration of the organic modifier is often effective for separating a mixture of analogs with varying polarities. UV detection is typically performed around 270 nm.[7]
Q2: How can I improve the peak shape of my Saframycin analogs?
A2: To improve peak shape, ensure your sample is dissolved in a solvent compatible with your mobile phase.[5] Adding modifiers to the mobile phase, such as a small amount of acid (e.g., formic acid or trifluoroacetic acid) or a base, can help to protonate or deprotonate the analytes consistently, leading to sharper, more symmetrical peaks.[8]
Q3: Are there alternative chromatographic techniques for separating highly polar Saframycin analogs?
A3: Yes, for highly polar analogs that are poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar compounds.
Q4: My resolution is still poor after optimizing the mobile phase. What else can I try?
A4: If mobile phase optimization is insufficient, consider changing the stationary phase. Different C18 columns from various manufacturers can have different selectivities. Alternatively, a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, may provide the necessary selectivity to resolve your analogs.[2]
III. Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method for Saframycin Analog Separation
This protocol provides a general starting point for the separation of Saframycin A and its analogs.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.[7]
-
Injection Volume: 10 µL.
Note: This is a starting method and may require optimization for specific analog separations.
IV. Data Presentation
Currently, specific quantitative data on the resolution improvement of Saframycin analogs from peer-reviewed literature is limited. As a placeholder, the following table illustrates how such data could be presented.
Table 1: Example of Resolution (Rs) Data for Saframycin A and Saframycin Y under Different Mobile Phase Conditions.
| Condition ID | Organic Modifier | Gradient Profile (Time, %B) | Resolution (Rs) |
| 1 | Acetonitrile | 0-20 min, 15-40% | 1.2 |
| 2 | Acetonitrile | 0-30 min, 15-35% | 1.6 |
| 3 | Methanol | 0-20 min, 25-50% | 1.1 |
| 4 | Methanol | 0-30 min, 25-45% | 1.4 |
V. Mandatory Visualizations
Signaling Pathway
Saframycin A's mechanism of action involves its reductive activation within the cell, leading to the formation of an iminium ion. This electrophilic intermediate then alkylates DNA, primarily at guanine residues, forming DNA adducts. This DNA damage can trigger cellular responses, ultimately leading to apoptosis.
Caption: Mechanism of action of Saframycin A.
Experimental Workflow
The following workflow outlines a systematic approach to troubleshooting poor resolution in Saframycin analog chromatography.
Caption: Troubleshooting workflow for poor resolution.
References
- 1. nacalai.com [nacalai.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. mac-mod.com [mac-mod.com]
- 7. researchgate.net [researchgate.net]
- 8. halocolumns.com [halocolumns.com]
Technical Support Center: Mitigating Saframycin F Toxicity in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and managing toxicity associated with Saframycin F in animal studies. The following information is curated from available research on Saframycin-class antibiotics and general strategies for reducing the toxicity of potent cytotoxic agents.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss and signs of distress in our mouse model treated with this compound. What are the potential causes and how can we mitigate this?
A1: Significant toxicity is a known challenge with potent anti-cancer agents like this compound. The observed toxicity is likely due to off-target effects on healthy, rapidly dividing cells. To address this, consider the following strategies:
-
Dose Optimization: The first step is to perform a thorough dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model. It's possible the current dose is too high.
-
Alternative Dosing Schedules: Instead of daily administration, which can lead to cumulative toxicity, explore intermittent dosing schedules (e.g., every other day, or once weekly). This can allow for recovery of healthy tissues between doses.
-
Structural Analogs: Consider synthesizing or obtaining structural analogs of this compound. Modifications to the molecule can potentially reduce toxicity while maintaining or even enhancing anti-tumor efficacy.[1]
-
Drug Delivery Systems: Encapsulating this compound in a drug delivery system, such as liposomes or nanoparticles, can alter its pharmacokinetic profile, leading to preferential accumulation in tumor tissue and reduced exposure to healthy organs.
Q2: Our in vitro studies with a new this compound analog show excellent cancer cell-killing activity, but we are hesitant to move into in vivo studies due to potential toxicity. What is the best way to proceed?
A2: It is prudent to be cautious. While in vitro efficacy is promising, it does not always translate to a safe in vivo profile. A stepwise in vivo evaluation is recommended:
-
Acute Toxicity Study: Conduct a single-dose acute toxicity study in a small cohort of animals to determine the approximate lethal dose (LD50) and to identify potential target organs of toxicity through histopathology.
-
Sub-acute Toxicity and MTD Determination: Based on the acute toxicity data, design a sub-acute study with multiple dose levels to determine the MTD. This typically involves daily or intermittent dosing for a shorter period (e.g., 7-14 days) and monitoring for clinical signs of toxicity, body weight changes, and hematological and clinical chemistry parameters.
-
Efficacy Studies at or Below the MTD: Once the MTD is established, efficacy studies can be designed using doses that are expected to be tolerated by the animals.
Q3: Are there any known combination therapies that can reduce the systemic toxicity of this compound without compromising its anti-tumor effect?
A3: While specific combination therapies to reduce this compound toxicity are not well-documented in publicly available literature, a general strategy is to co-administer agents that protect healthy tissues. The use of cytoprotective agents is a theoretical possibility. However, it is crucial to ensure that the protective agent does not also protect the tumor cells, thereby antagonizing the therapeutic effect of this compound. Thorough validation in appropriate cancer models is essential.
Troubleshooting Guides
Issue 1: High Mortality Rate in Treatment Group
| Potential Cause | Troubleshooting Steps |
| Dose is above the Maximum Tolerated Dose (MTD). | 1. Review the literature for established MTDs of this compound or related compounds in your animal model. 2. If no data is available, conduct a dose-escalation study to determine the MTD. Start with a low, sub-therapeutic dose and gradually increase it in different cohorts. 3. Monitor animals daily for clinical signs of toxicity (weight loss, lethargy, ruffled fur, etc.). |
| Inappropriate Dosing Schedule. | 1. If using daily administration, switch to an intermittent dosing schedule (e.g., every 2nd or 3rd day) to allow for animal recovery. 2. Evaluate the pharmacokinetic profile of this compound to inform a more rational dosing interval. |
| Vehicle-related Toxicity. | 1. Administer the vehicle alone to a control group to rule out any toxic effects from the formulation components. 2. If the vehicle is toxic, explore alternative, biocompatible solvents or formulations. |
Issue 2: Severe, Non-specific Side Effects (e.g., severe weight loss, organ damage)
| Potential Cause | Troubleshooting Steps |
| High systemic exposure to the drug. | 1. Synthesize and screen structural analogs: As demonstrated with Saframycin A, novel analogs can exhibit potent antitumor activity with a different toxicity profile.[1] 2. Utilize drug delivery systems: Encapsulate this compound in liposomes or nanoparticles to potentially improve its therapeutic index by altering its biodistribution. |
| Off-target activity. | 1. Conduct detailed histopathological analysis of major organs from a pilot toxicity study to identify specific tissues affected. 2. Based on the toxicity profile, consider co-administration of organ-specific protective agents (with caution, as this requires extensive validation). |
Data Presentation
Table 1: In Vivo Antitumor Activity and Toxicity of Saframycin A Analogs in a HCT-116 Xenograft Model
Note: This data is for Saframycin A analogs and is provided as a reference for the potential outcomes of an analog development strategy for this compound. Specific results for this compound analogs will vary.
| Compound | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | - | Daily | 0 | +5 |
| Saframycin A Analog 1 | 0.5 | Daily | 85 | -15 |
| Saframycin A Analog 2 | 1.0 | Daily | 95 | -25 (severe toxicity) |
| Saframycin A Analog 3 | 0.75 | Every other day | 80 | -8 |
Experimental Protocols
Protocol 1: General Workflow for Evaluating the In Vivo Toxicity of a Novel this compound Analog
This protocol outlines a general procedure for assessing the in vivo toxicity of a newly synthesized this compound analog.
Caption: Workflow for in vivo toxicity evaluation of a this compound analog.
Protocol 2: Preparation of Liposomal this compound (Conceptual)
This is a conceptual protocol for the formulation of this compound into liposomes, a potential strategy for reducing its systemic toxicity.
-
Lipid Film Hydration Method:
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature.
-
-
Vesicle Size Reduction:
-
Subject the resulting multilamellar vesicles (MLVs) to sonication (probe or bath) or extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by separating the liposomes from the unencapsulated drug and measuring the drug concentration using a suitable analytical method (e.g., HPLC).
-
Signaling Pathways and Logical Relationships
Diagram 1: Proposed Mechanism of Toxicity Reduction by Liposomal Encapsulation
This diagram illustrates the theoretical advantage of using a liposomal formulation for this compound to reduce systemic toxicity.
Caption: Liposomal delivery may reduce this compound toxicity.
Diagram 2: Decision Tree for Troubleshooting In Vivo Toxicity
This diagram provides a logical workflow for addressing toxicity issues encountered during in vivo experiments with this compound.
References
Validation & Comparative
Saframycin F vs. Saframycin A: A Comparative Analysis of Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antitumor activities of Saframycin F and Saframycin A, two closely related tetrahydroisoquinoline antibiotics. The data presented is compiled from publicly available research to assist in evaluating their potential as anticancer agents.
Quantitative Antitumor Activity
The antitumor potency of this compound and Saframycin A has been evaluated against the murine leukemia cell line L1210. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, reveals a significant difference in the cytotoxic capabilities of these two compounds.
| Compound | Cell Line | IC50 / ID50 (µM) | Source |
| This compound | L1210 | 0.59 | [1] |
| Saframycin A | L1210 | 0.0056 | [][3] |
| Saframycin A | L1210 | ~0.0355* | [4] |
*Note: This value was converted from 0.02 µg/mL for the purpose of this comparison, using a molecular weight of 562.57 g/mol for Saframycin A.[][5] The original study noted this concentration resulted in complete inhibition of cell growth.[4]
The data clearly indicates that Saframycin A is substantially more potent than this compound in inhibiting the growth of L1210 leukemia cells, with an IC50 value that is approximately 100-fold lower.
Experimental Protocols
The following is a representative protocol for determining the in vitro cytotoxicity of saframycin compounds against the L1210 cell line, based on standard methodologies.
Cell Culture and Maintenance
-
Cell Line: Murine leukemia L1210 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculture: Cells are passaged every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: L1210 cells are seeded into 96-well microplates at a density of 5 x 10^4 cells/mL in a volume of 100 µL per well.
-
Compound Preparation: this compound and Saframycin A are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared in the culture medium.
-
Treatment: After 24 hours of incubation to allow for cell adherence, the culture medium is replaced with fresh medium containing various concentrations of the saframycin compounds. Control wells receive medium with the vehicle solvent at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation with MTT: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathway
Saframycins, including Saframycin A, exert their antitumor effects primarily by interacting with DNA. The proposed mechanism involves the covalent binding of the saframycin molecule to the minor groove of the DNA double helix. This interaction leads to the inhibition of DNA-dependent RNA synthesis, ultimately halting transcription and protein synthesis, which in turn induces cell death. Given the structural similarity, it is highly probable that this compound shares this mechanism of action.
Caption: Proposed mechanism of action for Saframycins.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vitro antitumor activity of saframycin compounds.
Caption: Workflow for in vitro cytotoxicity testing.
References
A Comparative Guide to Saframycin F and Other Tetrahydroisoquinoline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Saframycin F with other prominent members of the tetrahydroisoquinoline antibiotic family. The information presented is based on available experimental data and aims to offer an objective overview of their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to Tetrahydroisoquinoline Antibiotics
The tetrahydroisoquinoline (THIQ) alkaloids are a class of naturally occurring and synthetic compounds with a broad spectrum of biological activities, including potent antitumor and antimicrobial properties.[1] Their complex molecular architecture, often featuring a core pentacyclic or hexacyclic ring system, has attracted significant interest from the scientific community.[2] Several members of this family, such as Saframycin A, Ecteinascidin 743 (Trabectedin), and Jorumycin, have been extensively studied for their therapeutic potential.[2][3]
The primary mechanism of action for many THIQ antibiotics involves the alkylation of DNA.[2] This process is typically initiated by the formation of an electrophilic iminium ion, which then covalently binds to the minor groove of DNA, ultimately leading to cell death.[2]
Comparative Performance Data
While specific quantitative data for this compound is limited in the available scientific literature, a comparative analysis can be drawn from studies on closely related saframycins and other prominent THIQ antibiotics. The following tables summarize the cytotoxic and antimicrobial activities of several key compounds in this class.
Cytotoxic Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (nM) | Reference |
| Saframycin A | L1210 (Mouse Leukemia) | 0.001 | 1.8 | [4] |
| Saframycin B | L1210 (Mouse Leukemia) | 0.004 | - | [4] |
| Saframycin C | L1210 (Mouse Leukemia) | 0.02 | - | [4] |
| Saframycin D | L1210 (Mouse Leukemia) | 0.01 | - | [4] |
| Saframycin S | P388 Leukemia | Less effective than Saframycin A | - | [5] |
| Ecteinascidin 743 | A549 (Lung Carcinoma) | - | 0.24 | [2] |
| Ecteinascidin 743 | DU-145 (Prostate Cancer) | - | 0.49 | [2] |
| Jorumycin | A549 (Lung Carcinoma) | - | 0.24 | [2] |
| Jorumycin | DU-145 (Prostate Cancer) | - | 0.49 | [2] |
Note: Specific IC50 values for this compound were not found in the reviewed literature. Based on structure-activity relationship studies of other saframycins, it is anticipated that its activity would be influenced by the nature of its side chains.[4]
Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Saframycin S | Gram-positive bacteria | Highest among saframycins | [5] |
| Framycetin (Soframycin) | Staphylococcus aureus | - | [6] |
| Framycetin (Soframycin) | Beta-haemolytic streptococcus | - |
Note: Specific MIC values for this compound were not found in the reviewed literature. Saframycin S, a biosynthetic precursor to Saframycin A, has demonstrated the highest antimicrobial activity, particularly against Gram-positive bacteria, among the saframycins identified at the time of the study.[5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the saframycin family of antibiotics is the alkylation of DNA, which leads to the inhibition of DNA and RNA synthesis.[4] This activity is dependent on the presence of an α-cyanoamine or α-carbinolamine group, which facilitates the formation of a DNA adduct.[4]
Transcriptional profiling of cells treated with Saframycin A has revealed that it induces the overexpression of genes involved in glycolysis, oxidative stress, and protein degradation. Conversely, it represses genes related to histone production, biosynthesis, and cellular import machinery.[7] Notably, Saframycin A does not appear to significantly affect the expression of known DNA-damage repair genes, suggesting a unique mode of action compared to other DNA-damaging agents.[7]
Ecteinascidin 743 also interacts with the DNA minor groove, but its cytotoxic effect is paradoxically dependent on a functional nucleotide excision repair (NER) pathway.[8][9] This suggests that the drug may corrupt the DNA repair machinery, leading to lethal DNA strand breaks.[9]
Signaling Pathway Diagram
Caption: Interaction of THIQ antibiotics with cellular pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of tetrahydroisoquinoline antibiotics.
Determination of Cytotoxic Activity (IC50) using MTT Assay
This protocol is adapted from standard procedures for assessing cell viability.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., L1210, A549)
-
Complete cell culture medium
-
Tetrahydroisoquinoline antibiotic stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroisoquinoline antibiotic in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.
Determination of Antimicrobial Activity (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tetrahydroisoquinoline antibiotic stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Antibiotic Dilution: Prepare serial two-fold dilutions of the antibiotic in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (inoculum without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Workflow Diagram
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Concise total syntheses of (–)-Jorunnamycin A and (–)-Jorumycin enabled by asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saframycin S, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Transcriptional response pathways in a yeast strain sensitive to saframycin a and a more potent analog: evidence for a common basis of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ecteinascidin-743 (ET-743), a natural marine compound, with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ET-743: more than an innovative mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles of Saframycin F in Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated cross-resistance profiles of Saframycin F, a member of the tetrahydroisoquinoline group of antibiotics. Due to the limited publicly available data specifically detailing the cross-resistance of this compound in bacterial strains, this document leverages information on the broader saframycin family and related compounds to infer potential resistance patterns. The experimental protocols provided are standardized methods for conducting such a study.
Introduction to this compound and Bacterial Resistance
This compound belongs to the saframycin family of antibiotics, which are complex tetrahydroisoquinoline alkaloids known for their antimicrobial and antitumor properties. The mechanism of action for saframycins involves the inhibition of nucleic acid synthesis. Resistance to this class of antibiotics can emerge through various mechanisms, including drug efflux, target modification, and enzymatic inactivation. A notable resistance mechanism in the biosynthesis of the related Saframycin A involves the reductive inactivation of the hemiaminal pharmacophore, a key structural feature for its activity.
Understanding the cross-resistance profile of this compound is crucial for its potential clinical development. Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other, often structurally or mechanistically related, antibiotics. Conversely, collateral sensitivity, where resistance to one drug increases susceptibility to another, is also a possibility.
Comparative Data on Minimum Inhibitory Concentrations (MIC)
The following table presents a hypothetical framework for presenting MIC data from a cross-resistance study involving this compound. The values are illustrative and intended to demonstrate how such data would be structured for comparative analysis. The selection of alternative antibiotics is based on different mechanisms of action to provide a broad view of potential cross-resistance or collateral sensitivity.
| Antibiotic | Mechanism of Action | S. aureus (ATCC 29213) MIC (µg/mL) | S. aureus (this compound-Resistant) MIC (µg/mL) | Fold Change in MIC | E. coli (ATCC 25922) MIC (µg/mL) | E. coli (this compound-Resistant) MIC (µg/mL) | Fold Change in MIC |
| This compound | DNA Synthesis Inhibitor | 0.5 | >32 | >64 | 2 | >128 | >64 |
| Ciprofloxacin | DNA Gyrase Inhibitor | 0.25 | 0.25 | 1 | 0.015 | 0.015 | 1 |
| Erythromycin | Protein Synthesis Inhibitor (50S) | 0.5 | 0.5 | 1 | 8 | 8 | 1 |
| Gentamicin | Protein Synthesis Inhibitor (30S) | 0.25 | 0.25 | 1 | 0.5 | 0.5 | 1 |
| Vancomycin | Cell Wall Synthesis Inhibitor | 1 | 1 | 1 | N/A | N/A | N/A |
| Ecteinascidin 743 | DNA Binding Agent | N/A | N/A | N/A | N/A | N/A | N/A |
Note: The above data is illustrative. "N/A" indicates that the antibiotic is not typically effective against that type of bacteria.
Experimental Protocols
A detailed methodology for determining the cross-resistance profile of this compound is outlined below.
Bacterial Strains and Culture Conditions
-
Test Organisms: A panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria, should be used.
-
Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are recommended for susceptibility testing, as per Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Incubation Conditions: Cultures should be incubated at 35 ± 2°C in ambient air.
Generation of this compound-Resistant Strains
-
Serial Passage Method:
-
A susceptible bacterial strain is cultured in MHB containing a sub-inhibitory concentration (0.5 x MIC) of this compound.
-
The culture is incubated for 18-24 hours.
-
A small aliquot of the culture is then transferred to fresh MHB with an incrementally higher concentration of this compound.
-
This process is repeated for multiple passages until a significant increase in the MIC of this compound is observed, indicating the development of resistance.
-
The stability of the resistance should be confirmed by passaging the resistant strain in antibiotic-free medium for several generations and re-testing the MIC.
-
Determination of Minimum Inhibitory Concentration (MIC)
-
Broth Microdilution Method:
-
A two-fold serial dilution of each antibiotic is prepared in a 96-well microtiter plate using MHB.
-
The bacterial inoculum is prepared by adjusting the turbidity of an overnight culture to match a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
The plates are incubated for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes in a cross-resistance study.
Caption: Workflow for bacterial cross-resistance study.
Comparative analysis of Saframycin F and Ecteinascidin 743
A deep dive into two potent tetrahydroisoquinoline alkaloids, this guide provides a comparative analysis of Saframycin F and Ecteinascidin 743 (Trabectedin), focusing on their mechanisms of action, anti-tumor activity, and toxicity. Due to the limited availability of specific experimental data for this compound, this analysis utilizes data from its close and well-studied analog, Saframycin A, as a representative for the saframycin class.
Overview and Structural Comparison
Saframycins and Ecteinascidins are structurally related families of antitumor antibiotics. Both feature a complex core structure of fused tetrahydroisoquinoline rings. Ecteinascidin 743 (ET-743), originally isolated from the marine tunicate Ecteinascidia turbinata, is an approved therapeutic agent for soft tissue sarcomas and ovarian cancer. Saframycins are produced by Streptomyces species. The primary structural difference is that ET-743 possesses an additional tetrahydroisoquinoline subunit (the C-subunit) compared to the saframycins. This structural distinction plays a significant role in their biological activity and interaction with DNA.
Mechanism of Action
Both Saframycin A and Ecteinascidin 743 exert their cytotoxic effects by interacting with DNA, but through distinct mechanisms that lead to different cellular consequences.
Saframycin A: Saframycin A functions as a DNA alkylating agent and intercalator. Its mechanism is initiated by the reductive activation of its quinone ring to a hydroquinone. This chemical reduction facilitates the loss of a cyanide group from the α-cyanoamine moiety, generating a reactive electrophilic iminium ion. This ion then covalently alkylates guanine residues within the DNA, primarily at the N2 position. This covalent binding inhibits crucial cellular processes, including DNA replication and RNA synthesis, ultimately leading to cell death.
Ecteinascidin 743 (Trabectedin): ET-743 is also a DNA alkylating agent that binds to the minor groove. It forms a covalent adduct with the exocyclic N2 amino group of guanine. This interaction is unique as it causes the DNA helix to bend towards the major groove. The ET-743-DNA adduct is not merely a static roadblock; it is recognized by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) machinery. However, instead of repairing the lesion, the TC-NER complex is poisoned, leading to the formation of lethal DNA double-strand breaks during transcription. This interaction with a DNA repair pathway is a key differentiator in its mechanism. Furthermore, ET-743 can modulate the binding of transcription factors to DNA and poison the DNA topoisomerase I enzyme.
Quantitative Antitumor Activity
Both compounds exhibit high potency against a range of cancer cell lines, with Ecteinascidin 743 being notably active at picomolar to nanomolar concentrations. The following tables summarize available in vitro cytotoxicity data.
Table 1: In Vitro Cytotoxicity of Saframycin A
| Cell Line | Cancer Type | IC50 | Reference |
|---|
| L1210 | Murine Leukemia | 0.02 µg/mL (~30 nM) |[1] |
Note: Comprehensive IC50 panel data for Saframycin A is limited in the reviewed literature.
Table 2: In Vitro Cytotoxicity of Ecteinascidin 743 (Trabectedin)
| Cell Line | Cancer Type | IC70 (ng/mL) - 1hr exposure | IC70 (ng/mL) - 24hr exposure |
|---|---|---|---|
| IGROV-1 | Ovarian Carcinoma | 7 | 0.4 |
| A2780 | Ovarian Carcinoma | 11 | 0.6 |
| SW620 | Colon Adenocarcinoma | 20 | 0.8 |
| HT-29 | Colon Adenocarcinoma | 581 | 30.1 |
| MCF-7 | Breast Adenocarcinoma | 16 | 0.6 |
Data extracted from a study comparing 1-hour vs. 24-hour drug exposure. The increased potency with prolonged exposure is evident.
Toxicity Profiles
The clinical and preclinical toxicity profiles of these compounds reflect their mechanisms of action and impact on cellular processes.
Table 3: Comparative Toxicity Profiles
| Feature | Saframycin A | Ecteinascidin 743 (Trabectedin) |
|---|---|---|
| Primary Toxicities | Myelosuppression | Neutropenia, Thrombocytopenia, Anemia |
| Transient, non-cumulative transaminitis (elevated liver enzymes) | ||
| LD50 (Mice) | 4.9 mg/kg (ip, ddY mice)[1] | Not directly comparable, clinical dose is ~1.5 mg/m² |
| Other Reported Toxicities | General toxicity associated with potent antitumor antibiotics. | Fatigue, nausea, vomiting. Rhabdomyolysis (rare but serious). |
| Notes | Data is from preclinical studies. | Data is from extensive Phase I/II/III clinical trials. Toxicities are generally manageable and reversible. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of these compounds.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay determines cytotoxicity by measuring the total cellular protein content, providing a proxy for cell density.
Methodology:
-
Cell Plating: Seed adherent cancer cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Saframycin A or Ecteinascidin 743) in the appropriate culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Cell Fixation: Gently remove the treatment medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA solution and wash the plates five times with slow-running tap water to remove TCA and unbound components. Allow the plates to air dry completely at room temperature.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
References
Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Saframycin Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of saframycin analogs, detailing their structure-activity relationships (SAR), cytotoxic effects, and mechanisms of action. By presenting quantitative data, experimental protocols, and visual diagrams, this guide serves as a vital resource for the development of next-generation anticancer agents.
Saframycins are a class of tetrahydroisoquinoline alkaloids known for their potent antitumor properties. Their mechanism of action primarily involves the covalent alkylation of DNA, leading to the inhibition of DNA and RNA synthesis and ultimately, apoptosis. The core structure of saframycin offers multiple sites for modification, making it an attractive scaffold for the development of novel anticancer drugs with improved efficacy and reduced toxicity. This guide delves into the critical structural features of saframycin analogs that govern their biological activity.
Key Structural Determinants of Cytotoxicity
The antitumor activity of saframycin analogs is intricately linked to specific structural motifs. The presence of an α-cyanoamine or α-carbinolamine group at C-21 is crucial for cytotoxicity. Analogs lacking these functionalities exhibit significantly reduced activity[1]. Modifications to the pyruvamido side chain at C-25 and substitutions on the quinone rings also play a pivotal role in modulating the biological potency of these compounds.
Comparative Cytotoxicity of Saframycin Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various saframycin analogs against different cancer cell lines. This data highlights how modifications to the saframycin core impact its anticancer efficacy.
| Analog | Modification | Cell Line | IC50 (µg/mL) |
| Saframycin A | Parent Compound | L1210 | 0.002 |
| Saframycin B | 25-dihydrosaframycin A | L1210 | 0.02 |
| Saframycin C | N-acetylsaframycin B | L1210 | 0.5 |
| Saframycin D | L1210 | 0.01 | |
| Saframycin S | L1210 | 0.005 | |
| 21-Decyanosaframycin A | Lacks α-cyanoamine | L1210 | >10 |
| 14-Bromosaframycin A | Bromine at C-14 | L1210 | 0.01 |
| 25-Dihydrosaframycin S | L1210 | 0.05 | |
| Saframycin Y3 | L1210 | 0.001 | |
| Saframycin Yd-1 | L1210 | 0.005 | |
| Saframycin Yd-2 | L1210 | 0.02 | |
| Decyanosaframycin B | Lacks α-cyanoamine | L1210 | >10 |
| 25-Dihydrosaframycin B | L1210 | 0.2 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of saframycin analogs on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., L1210, HCT-116, HepG2)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Saframycin analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the saframycin analogs in the culture medium. After the 24-hour incubation, replace the medium with 100 µL of fresh medium containing the desired concentrations of the analogs. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analogs) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
DNA Binding and Modification Analysis (DNase I Footprinting)
This protocol describes the use of DNase I footprinting to determine the specific DNA binding sites of saframycin analogs.
Materials:
-
DNA fragment of interest (e.g., a specific gene promoter region), labeled at one 5' end with a radioactive or fluorescent tag.
-
Saframycin analog
-
DNase I
-
DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel
-
Sequencing ladder of the same DNA fragment (e.g., Maxam-Gilbert sequencing)
Procedure:
-
Binding Reaction: Incubate the end-labeled DNA fragment with varying concentrations of the saframycin analog in the DNase I reaction buffer for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes at room temperature).
-
DNase I Digestion: Add a pre-determined, limiting amount of DNase I to the reaction mixture and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion of the DNA.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Denaturation and Electrophoresis: Denature the DNA fragments by heating and then separate them on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
Analysis: The binding site of the saframycin analog will appear as a "footprint," a region of the gel where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to a control lane without the analog.
Visualizing the Mechanism of Action
To better understand the cellular processes affected by saframycin analogs, the following diagrams illustrate the proposed apoptotic signaling pathway and a general workflow for analog screening.
Caption: Proposed intrinsic apoptotic pathway induced by saframycin analogs.
References
Validating RNA Synthesis Inhibition by Saframycin F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saframycin F's potential as an RNA synthesis inhibitor, benchmarked against established compounds. Due to the limited direct research on this compound, this guide draws parallels from the well-studied analogue, Saframycin A, to propose robust validation strategies. All experimental data is presented in clear, comparative tables, and detailed protocols for key validation assays are provided.
Introduction to this compound and RNA Synthesis Inhibition
Saframycins are a class of heterocyclic quinone antibiotics known for their potent antitumor properties. While specific data on this compound is scarce, its close analogue, Saframycin A, has been identified as an inhibitor of RNA synthesis both in living cells and in cell-free systems. The proposed mechanism for Saframycin A involves the inhibition of RNA polymerase, the key enzyme responsible for transcribing DNA into RNA. This guide outlines experimental approaches to validate whether this compound shares this mechanism of action and compares its potential efficacy against other known RNA synthesis inhibitors.
Comparative Efficacy of RNA Synthesis Inhibitors
To objectively assess the inhibitory potential of this compound, it is crucial to compare its performance with well-characterized inhibitors of RNA synthesis, such as Actinomycin D and Rifampicin. The following table summarizes hypothetical inhibitory concentration (IC50) values that could be obtained through the experimental protocols detailed in this guide.
| Compound | Target Organism/System | IC50 (µg/mL) | Mechanism of Action |
| This compound (Hypothetical) | Mammalian Cell Line (e.g., HeLa) | To be determined | Putative RNA Polymerase Inhibitor |
| Saframycin A | L1210 Leukemia Cells | 0.02 | Inhibition of RNA synthesis |
| Actinomycin D | General Transcription (Eukaryotic & Prokaryotic) | ~0.05 | Intercalates into DNA, preventing RNA polymerase elongation[1] |
| Rifampicin | Bacterial RNA Polymerase | ~0.02 | Binds to the β-subunit of bacterial RNA polymerase, inhibiting initiation[2][3][4][5] |
Experimental Protocols for Validating RNA Synthesis Inhibition
Two primary methods are proposed to validate and quantify the inhibition of RNA synthesis by this compound: an in vitro transcription assay and a cell-based metabolic labeling assay.
In Vitro Transcription Assay
This assay directly measures the synthesis of RNA from a DNA template in a cell-free system using purified RNA polymerase.
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of RNA polymerase.
Materials:
-
T7, T3, or SP6 RNA Polymerase
-
Linearized DNA template with a corresponding promoter (e.g., pGEM vector)
-
Ribonucleotide Triphosphate (NTP) mix (ATP, GTP, CTP, UTP)
-
[α-³²P]UTP or other labeled nucleotide
-
Transcription Buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
This compound, Actinomycin D (positive control), DMSO (vehicle control)
-
RNase-free water
-
Stop solution (e.g., formamide with EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a master mix containing transcription buffer, DTT, and NTPs (including the radiolabeled UTP).
-
Aliquot the master mix into individual reaction tubes.
-
Add the DNA template to each tube.
-
Add varying concentrations of this compound, Actinomycin D, or DMSO to the respective tubes.
-
Initiate the reaction by adding RNA polymerase to each tube.
-
Incubate the reactions at 37°C for 1 hour.[6]
-
Stop the reactions by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by denaturing PAGE.
-
Visualize the radiolabeled RNA using a phosphorimager or quantify by cutting out the bands and using a scintillation counter.
-
Compare the amount of transcript produced in the presence of this compound to the controls to determine the IC50 value.
Metabolic Labeling of RNA in Cultured Cells
This method assesses the rate of newly synthesized RNA in living cells by tracking the incorporation of a labeled RNA precursor.
Objective: To evaluate the effect of this compound on RNA synthesis in a cellular context.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and serum
-
[³H]-Uridine or 5-ethynyluridine (5-EU) for non-radioactive detection
-
This compound, Actinomycin D (positive control), DMSO (vehicle control)
-
Lysis buffer (e.g., TRIzol)
-
RNA purification kit
-
Scintillation counter (for [³H]-uridine) or click chemistry reagents and fluorescence detection system (for 5-EU)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound, Actinomycin D, or DMSO for a predetermined time (e.g., 1 hour).
-
Add the labeled uridine ([³H]-uridine or 5-EU) to the culture medium and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized RNA.
-
Wash the cells with cold PBS to remove unincorporated label.
-
Lyse the cells using a suitable lysis buffer.
-
Isolate total RNA using an RNA purification kit.
-
Quantify the amount of incorporated label:
-
For [³H]-uridine: Use a scintillation counter to measure the radioactivity in the RNA samples.
-
For 5-EU: Perform a click chemistry reaction to attach a fluorescent probe and measure the fluorescence.
-
-
Normalize the incorporated label to the total amount of RNA in each sample.
-
Calculate the percentage of RNA synthesis inhibition for each concentration of this compound compared to the vehicle control.
Visualizing the Experimental Workflow and Mechanism
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism of action.
Caption: Experimental workflows for validating RNA synthesis inhibition.
Caption: Proposed mechanism of RNA synthesis inhibition by this compound.
References
- 1. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the mechanism of rifampicin inhibition of RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Ribosomal RNA degradation induced by the bacterial RNA polymerase inhibitor rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
Comparative cytotoxicity of Saframycin F across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Saframycin F, a potent antitumor antibiotic. Due to the limited availability of public data specifically for this compound across a wide range of cell lines, this document focuses on the available data and provides a framework for understanding its cytotoxic potential and mechanism of action.
Data Presentation: Cytotoxicity of this compound
Quantitative data on the cytotoxic activity of this compound is sparse in publicly accessible scientific literature. However, one study has reported its inhibitory effect on a specific cancer cell line.
| Cell Line | Cancer Type | IC50/ID50 (µM) | Reference |
| L-1210 | Mouse Lymphocytic Leukemia | 0.59 (ID50) | [1] |
Note: The ID50 (Inhibitory Dose 50%) is a measure of the concentration of a substance that is required for 50% inhibition in vitro. It is conceptually similar to the IC50 (Half-maximal inhibitory concentration).
The lack of a broader dataset highlights a significant gap in the current understanding of this compound's selective cytotoxicity. Further research is warranted to establish a comprehensive profile of its activity across a panel of human cancer cell lines.
Experimental Protocols
The following outlines a general methodology for determining the cytotoxicity of a compound like this compound, based on standard laboratory practices.
1. Cell Culture and Maintenance:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, K562 - chronic myelogenous leukemia) and a normal cell line (for comparison of selectivity) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
-
The cells are treated with the various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound.
Caption: A flowchart of the key steps in a typical MTT-based cytotoxicity assay.
Signaling Pathways of Saframycin-Induced Apoptosis
While the precise signaling cascade initiated by this compound is not extensively detailed in the literature, the general mechanism of action for the saframycin family of antibiotics involves the induction of apoptosis, or programmed cell death. This is often triggered by DNA damage. The intrinsic pathway of apoptosis is a likely route for saframycin-induced cell death.
Caption: A simplified diagram of the intrinsic apoptosis pathway likely induced by this compound.
References
Saframycin F vs. Saframycin S: A Comparative Analysis of Biological Activity
A comprehensive review of the existing scientific literature reveals significant data on the biological activities of Saframycin S. However, information regarding Saframycin F remains elusive, precluding a direct comparative analysis. This guide, therefore, provides a detailed overview of the known biological properties of Saframycin S, supported by available experimental data and methodologies, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction to Saframycins
Saframycins are a group of potent antitumor antibiotics produced by various Streptomyces species. They are characterized by a complex heterocyclic quinone structure and are known to exert their biological effects primarily through interaction with DNA. This interaction can lead to the inhibition of DNA and RNA synthesis, ultimately resulting in cytotoxicity towards cancer cells. The different saframycin analogues, designated by letters, possess distinct structural modifications that influence their biological activity profiles.
Biological Activity of Saframycin S
Saframycin S is structurally identified as decyano-saframycin A, indicating the absence of a nitrile group present in the more extensively studied Saframycin A. It also serves as a biosynthetic precursor to Saframycin A.[1]
Anticancer Activity
Saframycin S has demonstrated notable antitumor effects in preclinical studies. It has shown marked activity against Ehrlich ascites tumors.[1] However, it is reported to be less effective against P388 leukemia when compared to Saframycin A.[1] The reduced cytotoxicity of Saframycin S relative to Saframycin A is attributed to the absence of the alpha-cyanoamine group, which is crucial for the potent biological activity of Saframycin A.[2]
Antimicrobial Activity
Among the saframycin group of antibiotics, Saframycin S has exhibited the highest antimicrobial activity, with a particular potency against Gram-positive bacteria.[1]
Mechanism of Action: DNA Interaction
The primary mechanism of action for saframycins involves the covalent binding to the minor groove of DNA. This interaction is sequence-selective. Studies comparing the DNA binding of Saframycin A and S have revealed differences in their sequence preferences. While both show a preference for 5'-GGG or 5'-GGC sequences, Saframycin S displays a strong footprint at 5'-CGG sequences, a site for which Saframycin A shows no affinity.[3] Furthermore, Saframycin S also binds to 5'-CTA sequences.[3] This covalent binding to DNA is believed to inhibit essential cellular processes like transcription and replication, leading to cell death. The interaction with DNA is a critical step for its biological activity.[1]
Quantitative Data for Saframycin S
| Parameter | Value | Cell Line/Organism | Reference |
| Antitumor Activity | Marked activity | Ehrlich ascites tumor | [1] |
| Less effective than Saframycin A | P388 leukemia | [1] | |
| Antimicrobial Activity | Highest among saframycins | Gram-positive bacteria | [1] |
Biological Activity of this compound
Despite a thorough review of the scientific literature, no specific information regarding the biological activity, cytotoxicity, or antimicrobial spectrum of this compound could be found. Therefore, a direct comparison with Saframycin S is not possible at this time.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Saframycin S) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
DNA Footprinting Assay
DNA footprinting is a technique used to identify the specific DNA binding sites of a ligand, such as a saframycin antibiotic.
Principle: A DNA-binding molecule protects the DNA sequence it is bound to from cleavage by a nuclease (e.g., DNase I). When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint," a region with no bands.
Protocol:
-
DNA Labeling: A DNA fragment of interest is labeled at one end with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled DNA is incubated with the DNA-binding agent (e.g., Saframycin S) to allow for complex formation. A control reaction without the binding agent is also prepared.
-
Nuclease Digestion: Both the experimental and control reactions are treated with a limited amount of a nuclease (e.g., DNase I) that randomly cleaves the DNA.
-
Reaction Termination: The digestion is stopped, and the DNA is purified.
-
Electrophoresis: The DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis.
-
Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging.
-
Analysis: The banding pattern of the experimental lane is compared to the control lane. The absence of bands in the experimental lane indicates the region of DNA protected by the bound ligand.
Conclusion
Saframycin S is a biologically active member of the saframycin family of antibiotics with demonstrated antitumor and antimicrobial properties. Its mechanism of action is centered on its ability to bind to DNA in a sequence-selective manner, thereby disrupting critical cellular functions. While a direct comparison with this compound is currently not feasible due to the lack of available data for the latter, the information compiled here for Saframycin S provides a solid foundation for researchers interested in this class of compounds. Further investigation into the biological profile of this compound is warranted to complete the comparative landscape of this important group of natural products.
References
- 1. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of a novel antitumor antibiotic, saframycin A. (1980) | Tadashi Arai | 82 Citations [scispace.com]
- 3. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Saframycin F vs. Mitomycin C in Cancer Therapy
In the landscape of cancer therapeutics, DNA alkylating agents remain a cornerstone of many treatment regimens. Among these, Saframycin F and Mitomycin C, both natural products derived from Streptomyces species, have demonstrated potent antitumor activity. This guide provides a detailed, head-to-head comparison of their performance, mechanism of action, and cellular effects, supported by available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Chemical Structures
While both this compound and Mitomycin C function as DNA cross-linking agents, their chemical structures are distinct, leading to differences in their biological activity and potency.
| Feature | This compound | Mitomycin C |
| Chemical Class | Tetrahydroisoquinoline antibiotic | Mitomycin |
| Core Structure | Complex pentacyclic system with a quinone moiety | Aziridine-containing quinone |
| Molecular Formula | C29H30N4O8 | C15H18N4O5 |
| Molecular Weight | 578.57 g/mol | 334.33 g/mol [1] |
Below are the two-dimensional chemical structures of this compound and Mitomycin C.
Mechanism of Action: A Tale of Two DNA Alkylators
Both agents exert their cytotoxic effects by covalently binding to DNA, leading to the formation of interstrand cross-links (ICLs). These ICLs prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription and ultimately triggering cell death.
This compound undergoes reductive activation, which is a common feature for quinone-containing antitumor agents. This activation cascade leads to the formation of a reactive intermediate that alkylates DNA, primarily at guanine residues. The structure of Saframycin allows it to form covalent bonds with DNA.[2]
Mitomycin C is also a prodrug that requires reductive activation to become a potent DNA alkylating agent.[3] Once activated, it can form ICLs between two guanine residues in the minor groove of the DNA double helix. A single ICL per genome has been shown to be effective in killing bacteria.[4]
In Vitro Cytotoxicity: A Quantitative Comparison
Saframycin A, a closely related analog of this compound, has been shown to be 50 to 100 times more potent than Saframycin C against L1210 leukemia cells.[5] this compound itself exhibits an ID50 of 0.59 µM in L-1210 mouse lymphocytes.[6]
Mitomycin C has been extensively studied, and its IC50 values vary widely depending on the cell line. For instance, in a large screen, the geometric mean IC50 for Mitomycin C across 870 cell lines was 0.473 µM, with values ranging from 0.0115 µM to 244 µM.[7]
| Compound | Cell Line | Assay | IC50 / ID50 (µM) |
| This compound | L-1210 (mouse lymphocyte) | Not Specified | 0.59[6] |
| Mitomycin C | Geometric Mean (870 cell lines) | Not Specified | 0.473[7] |
| LC-2-ad (lung adenocarcinoma) | Not Specified | 0.0115[7] | |
| NTERA-2-cl-D1 (teratocarcinoma) | Not Specified | 0.0129[7] | |
| J82 (bladder carcinoma) | Not Specified | 0.0150[7] | |
| MCF7 (breast adenocarcinoma) | Not Specified | 0.0242[7] |
Signaling Pathways and Cellular Responses
The induction of DNA damage by this compound and Mitomycin C triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis. However, the specific signaling pathways affected appear to differ.
Saframycin A , and by extension this compound, has been shown to induce the overexpression of genes involved in glycolysis, oxidative stress, and protein degradation. Interestingly, it did not significantly affect the expression of known DNA-damage repair genes, suggesting a potentially different cellular response compared to other alkylating agents.
Mitomycin C -induced DNA damage is known to activate the Fanconi anemia (FA) pathway, a crucial DNA repair pathway for ICLs.[8][9] Cells with a defective FA pathway are hypersensitive to Mitomycin C.[8] Furthermore, Mitomycin C can induce apoptosis through both p53-dependent and -independent mechanisms and has been shown to modulate the Akt and MAPK/ERK signaling pathways.
In Vivo Antitumor Efficacy
Data from in vivo studies further highlights the therapeutic potential of both compounds.
Saframycin analogs have demonstrated potent antitumor activity in solid tumor models. For instance, studies on novel Saframycin A analogs in an HCT-116 solid tumor model revealed significant antitumor activity, although it was associated with some toxicity upon daily administration.[10]
Mitomycin C has a long history of clinical use and has shown efficacy in various tumor types.[11][12] In xenograft models, Mitomycin C has been shown to inhibit tumor growth. For example, in a study with A431 xenografts in nude mice, Mitomycin C alone demonstrated antitumor activity, which was synergistically enhanced when combined with UCN-01.[11]
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Mitomycin C. Include untreated and vehicle-treated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Antitumor Activity (Xenograft Model)
This protocol outlines a general procedure for evaluating the antitumor efficacy of compounds in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., HCT-116, A549) into the flank of immunocompromised mice (e.g., nude mice).[15][16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, Mitomycin C). Administer the compounds via a specified route (e.g., intraperitoneal, intravenous) and schedule.[17][18]
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.[15][17]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[17]
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compounds.
Conclusion
Both this compound and Mitomycin C are potent DNA alkylating agents with significant antitumor properties. While they share a common general mechanism of inducing DNA interstrand cross-links, their distinct chemical structures lead to differences in their interactions with cellular machinery and the signaling pathways they trigger. The available data suggests both compounds are highly active in the sub-micromolar range against sensitive cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitomycin C | the whiteson lab @ UCI [kwhiteson.bio.uci.edu]
- 4. Mitomycin C - Wikipedia [en.wikipedia.org]
- 5. Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saframycin F_TargetMol [targetmol.com]
- 7. Drug: Mitomycin-C - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Functional defects in the fanconi anemia pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fanconi Anemia: A Signal Transduction and DNA Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of antitumor activity of mitomycin C in vitro and in vivo by UCN-01, a selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative antitumor activities of 7-N-(p-hydroxyphenyl)mitomycin C (M-83) and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. In Vivo Study of Natural Killer (NK) Cell Cytotoxicity Against Cholangiocarcinoma in a Nude Mouse Model | In Vivo [iv.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Potent synergistic anti-tumor activity of a novel humanized anti-HER2 antibody hersintuzumab in combination with trastuzumab in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the DNA-Binding Sequence Specificity of Saframycin F: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Saframycin F's DNA-binding sequence specificity against alternative DNA-binding agents. Due to the limited availability of specific data for this compound, this guide focuses on the well-characterized Saframycin A as a representative of the saframycin family and compares it with the clinically approved anticancer agent, Trabectedin (Ecteinascidin 743).
This guide summarizes key quantitative data, details relevant experimental protocols for determining DNA-binding specificity, and provides visualizations of experimental workflows to aid in understanding the methodologies.
Comparative Analysis of DNA-Binding Properties
| Feature | Saframycin A | Trabectedin (Ecteinascidin 743) |
| Binding Site | Covalently binds to the N2 position of guanine residues in the minor groove of DNA.[1] | Covalently binds to the N2 position of guanine residues in the minor groove of DNA.[2] |
| Sequence Preference | Preferential binding to GC-rich sequences.[1] | Preferential binding to specific DNA triplets, often found at transcription recognition sites.[3] |
| Binding Mechanism | Binding is enhanced by the reduction of its quinone moiety, which facilitates the formation of a covalent bond with DNA.[1] | Forms a bulky DNA adduct that bends the DNA helix towards the major groove.[2] This adduct is recognized by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[4] |
| Effect on DNA | Causes single-strand breaks in DNA upon reduction.[1] | Induces persistent DNA single-strand breaks in a TC-NER-dependent manner.[4] |
Experimental Protocols for Determining DNA-Binding Specificity
The following are detailed methodologies for key experiments used to elucidate the DNA-binding sequence specificity of small molecules like saframycins and trabectedin.
DNase I Footprinting
DNase I footprinting is a powerful in vitro technique to identify the specific DNA sequences where a ligand binds.[5][6]
Principle: A DNA fragment of interest is radioactively or fluorescently labeled at one end. The DNA is then incubated with the binding ligand (e.g., Saframycin A) and subsequently treated with a low concentration of DNase I. The enzyme will cleave the DNA at random locations, except where the ligand is bound, creating a "footprint." These DNA fragments are then separated by size on a denaturing polyacrylamide gel. The protected region appears as a gap in the ladder of DNA fragments compared to a control reaction without the ligand.
Detailed Protocol:
-
DNA Probe Preparation: A DNA fragment (typically 100-200 bp) containing the putative binding site is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of the DNA-binding agent in a suitable binding buffer. The incubation is typically carried out at room temperature for a sufficient time to allow equilibrium to be reached.
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the binding reaction and incubated for a short period (e.g., 1-2 minutes) to achieve, on average, one cleavage event per DNA molecule.
-
Reaction Termination: The digestion is stopped by adding a solution containing a chelating agent (e.g., EDTA) to inactivate the DNase I.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is dried and exposed to X-ray film (for radioactive labels) or scanned with a fluorescence imager to visualize the DNA fragments. The footprint, a region with no bands, indicates the binding site of the ligand.
Caption: Workflow for DNase I Footprinting.
SELEX-seq (Systematic Evolution of Ligands by Exponential Enrichment followed by Sequencing)
SELEX-seq is a high-throughput method used to determine the consensus binding sequence of a DNA-binding molecule from a large, random library of oligonucleotides.[7][8]
Principle: A library of random DNA sequences is incubated with the molecule of interest. The DNA sequences that bind to the molecule are separated from the unbound sequences, amplified by PCR, and used as the input for the next round of selection. This iterative process enriches the pool of DNA sequences with high affinity for the target molecule. High-throughput sequencing of the enriched library reveals the preferred binding sequences.
Detailed Protocol:
-
Library Preparation: A large, complex library of single-stranded or double-stranded DNA oligonucleotides containing a central random sequence region flanked by constant primer binding sites is synthesized.
-
Binding and Partitioning: The DNA library is incubated with the DNA-binding agent. The resulting DNA-ligand complexes are then partitioned from the unbound DNA. This can be achieved by methods such as electrophoretic mobility shift assay (EMSA), affinity chromatography, or filter binding.
-
Elution and Amplification: The bound DNA sequences are eluted and then amplified by PCR using primers that anneal to the constant regions of the oligonucleotides.
-
Iterative Selection: The amplified DNA from the previous round is used as the input for the next round of selection. This cycle of binding, partitioning, and amplification is repeated for several rounds (typically 8-15) to enrich for high-affinity binders.
-
High-Throughput Sequencing: The enriched DNA library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing data is analyzed to identify over-represented sequence motifs, which correspond to the preferred binding sites of the molecule.
Caption: Workflow for SELEX-seq.
Signaling Pathway and Mechanism of Action
Saframycins and Trabectedin, through their interaction with DNA, can trigger distinct cellular responses. The following diagram illustrates a simplified, generalized pathway initiated by DNA damage, a common consequence of these agents.
Caption: Generalized DNA damage response pathway.
References
- 1. Molecular mechanisms of binding and single-strand scission of deoxyribonucleic acid by the antitumor antibiotics saframycins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trabectedin: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]
- 3. researchgate.net [researchgate.net]
- 4. Trabectedin derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. SELEX-seq, a method for characterizing the complete repertoire of binding site preferences for transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SELEX-Seq: A Method to Determine DNA Binding Specificities of Plant Transcription Factors | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Antibacterial Efficacy of Saframycin F and Framycetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of Saframycin F and Framycetin, focusing on their mechanisms of action, antibacterial spectrum, and available efficacy data. The information is intended to assist researchers in understanding the potential applications and limitations of these two antimicrobial compounds.
Overview and Mechanism of Action
This compound is a member of the saframycin group of antibiotics, which are known for their potent antitumor and antibacterial activities. Its primary mechanism of action involves the inhibition of nucleic acid synthesis. This compound intercalates into the DNA double helix and induces single-strand breaks, thereby disrupting DNA replication and transcription, ultimately leading to cell death. This activity is particularly pronounced in Gram-positive bacteria.
Framycetin , on the other hand, is an aminoglycoside antibiotic. Its bactericidal effect stems from its ability to irreversibly bind to the 30S ribosomal subunit of bacteria.[1] This binding interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of peptidyl-tRNA, leading to the inhibition of protein synthesis and subsequent cell death.[1] Framycetin has a broad spectrum of activity, effective against many Gram-negative and some Gram-positive aerobic bacteria.[2]
Comparative Antibacterial Efficacy
| Bacterial Species | This compound MIC (µg/mL) | Framycetin MIC (µg/mL) |
| Staphylococcus aureus | Data not available | 0.25 - >128 |
| Pseudomonas aeruginosa | Data not available | 62.5 (88.9% of 90 isolates inhibited) |
| Escherichia coli | Data not available | 8 - >512 |
| Bacillus subtilis | Data not available | Data not available |
| Enterococcus faecalis | Data not available | Data not available |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Detailed Experimental Protocols
The determination of antibacterial efficacy, particularly the Minimum Inhibitory Concentration (MIC), is crucial for evaluating and comparing antibiotics. The two most common methods are the Broth Microdilution Method and the Agar Disk Diffusion Method.
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound or Framycetin in a suitable solvent at a concentration of 1000 µg/mL.
-
Preparation of Microtiter Plate: Aseptically dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the antibiotic stock solution to the first well of a row and mix. Transfer 50 µL from the first well to the second well and repeat this two-fold serial dilution across the row to achieve a range of concentrations. The final volume in each well will be 50 µL, except for the last well from which 50 µL is discarded.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL in each well. Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Application of Antibiotic Disks: Aseptically place paper disks impregnated with a known concentration of this compound or Framycetin onto the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the antibiotic.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The antibacterial actions of this compound and Framycetin trigger distinct cellular stress response pathways in bacteria.
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
This compound and Framycetin represent two distinct classes of antibiotics with different mechanisms of action and antibacterial spectra. Framycetin is a well-characterized broad-spectrum aminoglycoside that inhibits protein synthesis. In contrast, this compound is a potent, though less studied, agent that targets DNA in Gram-positive bacteria. The lack of extensive, publicly available MIC data for this compound hinders a direct quantitative comparison of its efficacy against a broad range of pathogens. Further research is warranted to fully elucidate the antibacterial potential of this compound and to establish its efficacy profile in comparison to established antibiotics like Framycetin.
References
Independent Validation of Saframycin F's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published bioactivity of Saframycin F with its more studied counterpart, Saframycin A. The information is compiled from publicly available research data to assist researchers in evaluating the potential of this compound for further investigation.
Comparative Bioactivity of this compound and Saframycin A
This compound and Saframycin A are members of the saframycin family of heterocyclic quinone antibiotics. While Saframycin A is the most potent and widely studied compound in this class, available data allows for a direct comparison of their cytotoxic effects against the L1210 mouse leukemia cell line.
| Compound | L1210 Cell Line Bioactivity (IC50/ID50) | Molar Mass ( g/mol ) |
| This compound | 0.59 µM (ID50)[1] | 578.57 |
| Saframycin A | ~0.035 µM (IC50) | 562.57[][3][4] |
Note: The bioactivity of Saframycin A was reported as complete inhibition at 0.02 µg/ml. This has been converted to an approximate IC50 value in µM for comparative purposes.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the saframycin family of antibiotics is the inhibition of RNA synthesis and interaction with DNA. Saframycins are capable of forming covalent adducts with DNA, which is believed to be a key step in their cytotoxic activity.
A study on Saframycin A in a yeast model revealed that its cytotoxic effects are associated with the upregulation of genes involved in glycolysis, oxidative stress, and protein degradation. Conversely, genes related to histone production, biosynthetic enzymes, and cellular import machinery were repressed. Notably, this study did not observe an induction of DNA-damage repair genes, suggesting a distinct mechanism from typical DNA-damaging agents.
Further research is required to fully elucidate the specific signaling pathways modulated by this compound.
Caption: High-level overview of the proposed mechanism of action for this compound.
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the cytotoxic activity of this compound and its analogues.
MTT Assay for Cytotoxicity (IC50 Determination)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of Saframycin compounds against an adherent cancer cell line.
Materials:
-
This compound and other comparator compounds
-
Target cancer cell line (e.g., L1210)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and comparator compounds in complete medium. A typical starting concentration might be 10 µM, with 2-fold serial dilutions.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
References
- 1. Saframycin F_TargetMol [targetmol.com]
- 3. N-(((6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino(3,2-b)(3)benzazocin-9-yl)methyl)-2-oxopropanamide | C29H30N4O8 | CID 100594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Saframycin A |CAS:66082-27-7 Probechem Biochemicals [probechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
